1-(1-Adamantyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBLVPSPRKDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377845 | |
| Record name | 1-(1-adamantyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-08-3 | |
| Record name | 1-(1-adamantyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1-Adamantyl)ethanol physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Adamantyl)ethanol, a derivative of adamantane, is a key intermediate in organic synthesis. Its rigid and bulky adamantyl group imparts unique properties to molecules, making it a valuable building block in the development of new materials and pharmaceuticals. This technical guide provides an in-depth overview of the core physical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O | [1] |
| Molecular Weight | 180.29 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 66-69 °C | [2] |
| Boiling Point | 253.13 °C (estimated) | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and diethyl ether. | [3] |
| CAS Number | 26750-08-3 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established synthetic routes and analytical techniques.
Synthesis Protocol: Grignard Reaction
This compound can be synthesized via the reaction of adamantane-1-carbonyl chloride with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide).[4]
Materials:
-
Adamantane-1-carbonyl chloride
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated by gentle heating and is characterized by the disappearance of the iodine color and the formation of a cloudy solution. Maintain a gentle reflux until most of the magnesium is consumed.[5][6]
-
Reaction with Acyl Chloride: Cool the Grignard reagent to 0-5 °C using an ice bath. Dissolve adamantane-1-carbonyl chloride in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.[4]
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid.[7][8][9]
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol-water or hexane)[3]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. An ethanol-water mixture is often effective.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Dry the purified crystals in a vacuum oven or desiccator.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃): The spectrum will show characteristic signals for the adamantyl protons and the protons of the ethanol group.
-
Expected ¹³C NMR Signals (in CDCl₃): The spectrum will display distinct signals for the carbon atoms of the adamantane cage and the ethanol side chain.[1]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.[13]
-
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[14][15]
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Adamantaneethanol 98 6240-11-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. adichemistry.com [adichemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. rubingroup.org [rubingroup.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. uni-saarland.de [uni-saarland.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-(1-Adamantyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1-(1-Adamantyl)ethanol, a notable derivative of adamantane. The document elucidates the molecule's key physicochemical properties, explores its synthesis, and discusses its potential biological activities. While crystallographic data for this specific molecule is not publicly available, this guide infers bonding characteristics based on the well-defined geometry of the adamantane cage. This paper will serve as a valuable resource for professionals in medicinal chemistry and materials science.
Introduction
Adamantane and its derivatives have garnered significant attention in the scientific community due to their unique structural, physical, and biological properties. The rigid, cage-like structure of the adamantane nucleus imparts a high degree of lipophilicity and steric bulk, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound is a simple yet important derivative, serving as a building block for more complex molecules and exhibiting intrinsic biological activities. This guide delves into the core chemical aspects of this compound.
Chemical Structure and Physicochemical Properties
This compound, also known by its IUPAC name 2-(1-adamantyl)ethanol, is a white crystalline solid at room temperature. Its structure consists of a tricyclic adamantane cage attached to an ethanol group at a bridgehead carbon atom.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| IUPAC Name | 2-(1-adamantyl)ethanol | |
| Synonyms | This compound, α-Methyl-tricyclo[3.3.1.13,7]decane-1-methanol | |
| CAS Number | 26750-08-3, 6240-11-5 | |
| Chemical Formula | C₁₂H₂₀O | |
| Molecular Weight | 180.29 g/mol | |
| Melting Point | 66-69 °C | |
| Appearance | White crystalline solid | |
| Solubility | Insoluble in water |
Bonding and Molecular Geometry
A definitive analysis of bond lengths and angles would require X-ray crystallographic data, which is not currently available in public databases for this compound. However, the bonding can be reliably inferred from the well-established structure of adamantane and standard bond parameters for alkanes and alcohols.
The adamantane cage is composed of sp³-hybridized carbon atoms arranged in a diamondoid lattice, resulting in a strain-free and highly symmetric structure. The C-C bond lengths within the cage are expected to be approximately 1.54 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°.
The ethanol substituent is attached to one of the four equivalent bridgehead (tertiary) carbon atoms of the adamantane moiety. The key bonds involving the ethanol group are:
-
C(adamantyl)-C(ethyl) bond: This is a single covalent bond between a bridgehead sp³ carbon of the adamantane cage and the sp³-hybridized carbon of the ethyl group.
-
C(ethyl)-C(methyl) bond: A standard sp³-sp³ carbon-carbon single bond.
-
C(ethyl)-O bond: A covalent single bond between an sp³ carbon and an sp³-hybridized oxygen atom.
-
O-H bond: A polar covalent bond characteristic of alcohols.
The presence of the bulky adamantyl group likely influences the rotational freedom around the C(adamantyl)-C(ethyl) bond and may lead to some steric hindrance, affecting the molecule's conformation and reactivity.
Synthesis of this compound
Proposed Experimental Protocol: Grignard Reaction
Materials:
-
1-Adamantanecarboxaldehyde
-
Methylmagnesium bromide (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of 1-adamantanecarboxaldehyde in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of methylmagnesium bromide in diethyl ether is added dropwise to the stirred aldehyde solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
The following diagram illustrates the proposed synthesis workflow:
Caption: Proposed synthesis workflow for this compound.
Biological Activity
Adamantane derivatives are known to possess a range of biological activities, primarily attributed to their lipophilic nature which facilitates interaction with biological membranes and hydrophobic pockets of proteins.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of adamantane derivatives. While specific data for this compound is limited, related compounds have shown activity against various bacterial strains. The bulky adamantyl group is thought to interfere with bacterial cell membranes or inhibit key enzymes. The antimicrobial activity of some adamantane derivatives is summarized below. It is important to note that these are related compounds and not this compound itself.
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 |
Anti-inflammatory and Other Activities
Some reports suggest that adamantane derivatives, including 1-adamantane ethanol, may exhibit anti-inflammatory effects by inhibiting prostaglandin synthesis. The adamantane scaffold is also a key component in drugs with antiviral and neuroprotective activities, where it is thought to modulate ion channel function or receptor binding. For instance, adamantane derivatives can block the N-methyl-D-aspartate (NMDA) receptor channels, which is relevant in the treatment of neurodegenerative diseases.
The proposed general mechanism of action for the biological activity of adamantane derivatives can be visualized as follows:
Spectroscopic Profile of 1-(1-Adamantyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(1-Adamantyl)ethanol (also known as 1-Adamantaneethanol), a key intermediate in the synthesis of various adamantane-based compounds with applications in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is compiled based on the analysis of closely related adamantane derivatives and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Triplet | 2H | -CH₂-OH |
| ~1.9 - 2.1 | Broad Singlet | 1H | -OH |
| ~1.6 - 1.8 | Multiplet | 6H | Adamantyl CH₂ |
| ~1.5 - 1.6 | Multiplet | 6H | Adamantyl CH₂ |
| ~1.4 - 1.5 | Multiplet | 3H | Adamantyl CH |
| ~1.3 - 1.4 | Triplet | 2H | -CH₂-C(adamantyl) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~60 - 65 | -CH₂-OH |
| ~40 - 45 | Adamantyl quaternary C |
| ~37 - 42 | -CH₂-C(adamantyl) |
| ~35 - 40 | Adamantyl CH |
| ~28 - 33 | Adamantyl CH₂ |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~2950 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | C-H bend (methylene) |
| ~1100 - 1000 | Strong | C-O stretch (primary alcohol) |
Sample Preparation: KBr disc or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 180 | Low | [M]⁺ (Molecular Ion) |
| 162 | Moderate | [M - H₂O]⁺ |
| 135 | High | [Adamantyl]⁺ |
| 107 | Moderate | Fragmentation of adamantyl cage |
| 93 | Moderate | Fragmentation of adamantyl cage |
| 79 | Moderate | Fragmentation of adamantyl cage |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample compartment is first recorded.
-
The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
A small amount of the solid this compound is introduced into the mass spectrometer via a direct insertion probe or after dissolution in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).
-
-
Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized and then ionized in the ion source using a standard electron energy of 70 eV.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to 1-(1-Adamantyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(1-Adamantyl)ethanol, a notable member of the adamantane family of compounds. The unique structural characteristics of the adamantane cage—a rigid, lipophilic, and three-dimensional scaffold—have made its derivatives, including this compound, subjects of significant interest in medicinal chemistry and materials science. This document consolidates key information on its chemical identity, properties, synthesis, and biological activities to support ongoing research and development efforts.
Chemical Identity and Synonyms
This compound is a secondary alcohol characterized by an ethyl group attached to one of the four tertiary carbon atoms of the adamantane core. It is crucial to distinguish it from its structural isomer, 2-(1-Adamantyl)ethanol (also known as 1-Adamantaneethanol), where the hydroxyl group is on the terminal carbon of the ethyl chain.
| Identifier | This compound | 2-(1-Adamantyl)ethanol (Isomer) |
| CAS Number | 26750-08-3[1][2] | 6240-11-5[3][4][5][6] |
| Molecular Formula | C₁₂H₂₀O[2] | C₁₂H₂₀O[3][5][6] |
| Molecular Weight | 180.29 g/mol [2][3] | 180.29 g/mol [3][5][6] |
| Synonyms | α-Methyl-1-adamantanemethanol, 1-(Adamantan-1-yl)ethanol, 1-(1-Hydroxyethyl)adamantane | 1-Adamantaneethanol, 2-(1-Adamantyl)ethanol, 1-(2-Hydroxyethyl)adamantane[3][6] |
Physicochemical Properties
The physicochemical properties of adamantane derivatives are largely influenced by the bulky and lipophilic adamantyl group, which can enhance metabolic stability and improve tissue distribution of parent molecules.
| Property | This compound | 2-(1-Adamantyl)ethanol (Isomer for Comparison) |
| Appearance | White to off-white solid | White or cream solid, white crystalline powder[6] |
| Melting Point | Not specified in search results | 66-69 °C[4] |
| Solubility | Sparingly soluble in water | Sparingly soluble in water[6] |
| Viscosity | 1.06 cP at 20 °C (as an organic solution) | Not specified |
| XLogP3 | Not specified | 3.4[3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 1-acetyladamantane. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Reduction of 1-Acetyladamantane
This protocol describes a general procedure for the synthesis of this compound via the sodium borohydride reduction of 1-acetyladamantane.[7][8][9]
Materials:
-
1-Acetyladamantane
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (1M solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-acetyladamantane (1.0 eq) in methanol. Stir the solution at room temperature until the solid is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases. This step neutralizes the excess sodium borohydride and hydrolyzes the borate ester intermediate.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
Biological Activity and Potential Applications
Adamantane derivatives are well-represented in clinically used drugs, valued for their ability to increase lipophilicity, which can enhance a drug's bioavailability and pharmacokinetic profile.[10] The adamantane moiety is present in antiviral, antidiabetic, and anti-inflammatory agents.[10]
Anti-Inflammatory and Immunomodulatory Potential:
This compound has been identified as a compound with potential therapeutic applications in autoimmune diseases. It is suggested to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it may inhibit the activation of T cells and B cells, which are key players in the inflammatory cascade of autoimmune disorders. The anti-inflammatory properties of adamantane derivatives are a significant area of research, with some compounds showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[11]
Antimicrobial Properties:
While specific data for this compound is limited, its isomer, 2-(1-Adamantyl)ethanol, has demonstrated antimicrobial properties, inhibiting the growth of Staphylococcus species, including methicillin-resistant strains (MRSA).[5] The antimicrobial activity of various adamantane derivatives has been documented against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10] For instance, certain adamantane-containing Schiff bases and hydrazides have shown minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL against various bacterial strains.[10]
Antiviral Activity:
The adamantane scaffold is famously a part of antiviral drugs like Amantadine and Rimantadine, which historically have been used against Influenza A virus.[12][13] Their mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for the virus to uncoat and release its genetic material into the host cell.[13][14] While resistance has developed to these first-generation adamantane antivirals, the scaffold continues to be a valuable component in the design of new antiviral agents.[12][15]
Experimental Protocol: In Vitro Anti-Inflammatory Assay (General)
This protocol outlines a general method for assessing the anti-inflammatory activity of a compound like this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with LPS (a potent inducer of inflammation) at a pre-determined optimal concentration. Include an unstimulated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the chosen pro-inflammatory cytokine (e.g., TNF-α) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Potential Signaling Pathways
The biological effects of adamantane derivatives are mediated through their interaction with various cellular signaling pathways. In the context of inflammation, a key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
This diagram illustrates a plausible mechanism where an inflammatory stimulus like LPS activates the TLR4 receptor, leading to a signaling cascade that activates the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
References
- 1. synchem.de [synchem.de]
- 2. This compound | TRC-A208400-10G | LGC Standards [lgcstandards.com]
- 3. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 1-Adamantaneethanol 98 6240-11-5 [sigmaaldrich.com]
- 5. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amantadine - Wikipedia [en.wikipedia.org]
- 14. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
The Adamantane Moiety in Focus: A Technical Guide to 1-(1-Adamantyl)ethanol
This in-depth technical guide provides a comprehensive overview of 1-(1-Adamantyl)ethanol, a molecule of interest to researchers, scientists, and professionals in drug development. The guide explores the historical context of its parent structure, adamantane, its physicochemical properties, a representative synthetic protocol, and the broader implications of the adamantyl group in medicinal chemistry.
Introduction: The Dawn of Adamantane Chemistry
The story of this compound is intrinsically linked to the discovery and development of its parent hydrocarbon, adamantane. First isolated from petroleum in 1933, adamantane's unique, rigid, and strain-free tricyclic cage structure, resembling a diamondoid lattice, quickly captured the interest of chemists.[1][2] However, it was not until the development of more practical synthetic routes in the mid-20th century that the exploration of adamantane and its derivatives for various applications, particularly in medicine, began in earnest.[2]
The introduction of the adamantane moiety into pharmacologically active molecules became a significant strategy in drug design.[2][3] Its lipophilic nature and rigid structure were found to enhance the pharmacokinetic properties of drugs, such as increasing their bioavailability and metabolic stability.[2] This has led to the successful development of several adamantane-based drugs, including the antiviral agent amantadine and the Alzheimer's disease medication memantine.[2][4][5] While the precise historical details of the first synthesis of this compound are not prominently documented in readily available literature, its existence is well-established within chemical databases and its use as a building block in the synthesis of more complex adamantane derivatives is noted.[6][7][8]
Physicochemical Properties of this compound
This compound is a white crystalline solid at room temperature.[7] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₀O | [9][10] |
| Molecular Weight | 180.29 g/mol | [9][10] |
| CAS Number | 6240-11-5 | [7][8] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 66-69 °C | [6][8] |
| Solubility | Sparingly soluble in water | [7] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and acid halides. | [7] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the adamantyl cage protons and the ethyl group protons. | [11] |
| ¹³C NMR | Resonances for the carbon atoms of the adamantane skeleton and the ethanol substituent. | [11] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [12] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching of the alcohol and C-H stretching of the alkane structure. | [12] |
Synthesis of this compound: A Representative Protocol
While the original publication detailing the first synthesis of this compound is not readily identified, a plausible and widely used method for its preparation involves the reaction of an adamantyl Grignard reagent with an appropriate electrophile, such as acetaldehyde. This approach is a standard method for forming carbon-carbon bonds and synthesizing secondary alcohols. The following is a detailed, representative experimental protocol based on this established chemical transformation.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
1-Bromoadamantane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of 1-Adamantylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-bromoadamantane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromoadamantane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.
-
Slowly add the remaining 1-bromoadamantane solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Role in Medicinal Chemistry and Potential Biological Interactions
While specific signaling pathways directly modulated by this compound are not well-documented, the broader class of adamantane derivatives has established mechanisms of action. The adamantane cage is a key pharmacophore that can influence the biological activity of a molecule in several ways.
-
Lipophilicity Enhancement: The bulky and non-polar nature of the adamantane group increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Metabolic Stability: The rigid, saturated hydrocarbon structure of adamantane is resistant to metabolic degradation, which can increase the half-life of a drug.[2]
-
Direct Target Interaction: In some cases, the adamantane moiety itself directly interacts with the biological target. A prime example is the antiviral activity of amantadine, where the adamantane cage blocks the M2 proton channel of the influenza A virus, preventing viral replication.[5] Similarly, memantine, another adamantane derivative, acts as a non-competitive antagonist of the NMDA receptor in the central nervous system.[5]
Given its structural simplicity, this compound itself may exhibit some biological activity, potentially through non-specific interactions with biological membranes or as a weak modulator of certain enzymes or receptors. However, it is more commonly utilized as a synthetic intermediate for the construction of more complex and potent adamantane-based drug candidates.[6]
Conclusion
This compound, while not a widely known therapeutic agent in its own right, represents an important and fundamental structure within the broader and highly significant field of adamantane chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its physicochemical properties are well-characterized. The true value of this compound for researchers and drug development professionals lies in its potential as a versatile building block for the creation of novel adamantane-containing compounds with tailored biological activities. The continued exploration of adamantane derivatives holds promise for the development of new and improved therapeutics for a wide range of diseases.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amantadine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-Adamantaneethanol 98 6240-11-5 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. 1-Adamantaneethanol | 6240-11-5 [chemicalbook.com]
- 9. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | C12H20O | CID 110810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-Adamantanol | C10H16O | CID 64152 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of 1-(1-Adamantyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural and experimental characterization of 1-(1-Adamantyl)ethanol. Due to the absence of a publicly available crystal structure for this compound, this guide presents the crystallographic data of a closely related compound, 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol, to offer insights into the potential solid-state arrangement. Detailed experimental protocols for the synthesis and characterization of this compound, including single-crystal X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS), are provided. Furthermore, a potential biological mechanism of action for adamantane derivatives is visualized to support drug development efforts.
Introduction
Adamantane and its derivatives are rigid, lipophilic, cage-like hydrocarbons that have garnered significant interest in medicinal chemistry and materials science. The unique three-dimensional structure of the adamantane cage imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, making it a valuable scaffold in drug design. This compound is a simple derivative that serves as a key intermediate in the synthesis of more complex biologically active molecules. Understanding its three-dimensional structure through X-ray crystallography is crucial for rational drug design and the development of novel therapeutics.
While a definitive crystal structure for this compound is not publicly available, this guide provides valuable data from a closely related analog and outlines the necessary experimental procedures to determine its structure and confirm its identity.
Crystallographic Data
As the crystal structure of this compound has not been reported, the crystallographic data for a structurally related compound, 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol, is presented below to provide a representative example of the crystal packing of an adamantyl-ethanol derivative.[1]
Table 1: Crystal Data and Structure Refinement for 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol [1]
| Parameter | Value |
| Empirical formula | C₁₈H₂₅NO |
| Formula weight | 271.39 |
| Temperature | 120 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 16.4467(7) Å, α = 90° |
| b = 22.1873(9) Å, β = 90° | |
| c = 8.1033(4) Å, γ = 90° | |
| Volume | 2957.0(2) ų |
| Z | 8 |
| Density (calculated) | 1.218 Mg/m³ |
| Absorption coefficient | 0.07 mm⁻¹ |
| F(000) | 1184 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from adamantane.
Step 1: Bromination of Adamantane to 1-Bromoadamantane
-
Procedure: In a well-ventilated fume hood, dissolve 10 g of adamantane in 50 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2] Slowly add 25 mL of bromine to the mixture.[2] Gently heat the reaction mixture to reflux for 2 hours. After cooling to room temperature, wash the solution with a saturated aqueous solution of sodium bisulfite until the bromine color disappears. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude 1-bromoadamantane, which can be purified by recrystallization from methanol.[2]
Step 2: Grignard Reaction to form this compound
-
Procedure: In a flame-dried, three-necked flask under a nitrogen atmosphere, place 1.2 g of magnesium turnings and a small crystal of iodine. Add 20 mL of anhydrous diethyl ether. Slowly add a solution of 10.8 g of 1-bromoadamantane in 50 mL of anhydrous diethyl ether to initiate the Grignard reaction. Once the reaction starts, add the remaining 1-bromoadamantane solution dropwise while maintaining a gentle reflux. After the addition is complete, reflux the mixture for an additional hour. Cool the reaction mixture to 0 °C and slowly add a solution of 2.2 g of acetaldehyde in 20 mL of anhydrous diethyl ether. Stir the mixture at room temperature for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Crystal Growth: Single crystals suitable for XRD can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.[3]
-
Data Collection: A suitable single crystal is mounted on a goniometer head.[4][5] X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[1][4] The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. Data is collected over a range of angles by rotating the crystal.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[6] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. The spectrum is usually proton-decoupled to simplify the signals to singlets.
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.6 | quartet | -CH(OH)- |
| ¹H | ~1.7 | multiplet | Adamantane CH |
| ¹H | ~1.6 | multiplet | Adamantane CH₂ |
| ¹H | ~1.5 | multiplet | Adamantane CH₂ |
| ¹H | ~1.2 | doublet | -CH₃ |
| ¹³C | ~70 | CH | -CH(OH)- |
| ¹³C | ~38 | CH₂ | Adamantane CH₂ |
| ¹³C | ~36 | C | Adamantane quaternary C |
| ¹³C | ~28 | CH | Adamantane CH |
| ¹³C | ~25 | CH₃ | -CH₃ |
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for small molecules.[7]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are measured. The fragmentation pattern provides information about the structure of the molecule.[8]
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 180.15 | [M]⁺, Molecular ion |
| 165 | [M - CH₃]⁺ |
| 162 | [M - H₂O]⁺ |
| 135 | [Adamantyl]⁺ |
Biological Relevance and Signaling Pathway
Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and antidiabetic properties.[9][10][11] One of the most well-known applications is in the treatment of influenza A, where amantadine targets the M2 proton channel of the virus, inhibiting viral uncoating.
Caption: Antiviral mechanism of adamantane derivatives.
Conclusion
This technical guide has summarized the key structural and analytical aspects of this compound. While the definitive crystal structure remains to be elucidated, the provided data on a closely related analog offers valuable structural insights. The detailed experimental protocols for synthesis and characterization serve as a practical resource for researchers. The exploration of the biological relevance of adamantane derivatives highlights their potential in the development of new therapeutic agents. Further research to obtain the single-crystal structure of this compound is highly encouraged to deepen our understanding of this important molecular scaffold.
References
- 1. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. How To [chem.rochester.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
Thermochemical Properties of 1-(1-Adamantyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data relevant to 1-(1-Adamantyl)ethanol. Due to the limited availability of direct experimental data for this specific compound, this guide presents thermochemical information for the closely related and structurally analogous compound, 1-adamantanol, as a reference. Furthermore, it details the established experimental and computational methodologies that are applied to determine the thermochemical properties of adamantane derivatives.
Introduction to this compound
This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique properties of the adamantane cage, such as high thermal stability and lipophilicity, make its derivatives, including this compound, of significant interest in medicinal chemistry and materials science. Understanding the thermochemical properties of these compounds is crucial for predicting their stability, reactivity, and behavior in various applications, including drug design and synthesis.
Thermochemical Data
Table 1: Experimental Thermochemical Data for 1-Adamantanol
| Property | Value | Units | Method | Reference |
| Gas-Phase Enthalpy of Formation (ΔfH°gas) | -311. ± 3. | kJ/mol | Combustion Calorimetry (Ccb) | Steele, 1979; Arora and Steele, 1978[1][2] |
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental methodologies employed to determine the key thermochemical parameters for adamantane derivatives.
3.1. Determination of Enthalpy of Formation by Combustion Calorimetry
Combustion calorimetry is a primary technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The process involves the complete combustion of a substance in a high-pressure oxygen atmosphere within a bomb calorimeter.
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of the adamantane derivative is placed in a crucible within the combustion bomb.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature is recorded.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is carefully monitored and recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then used to determine the enthalpy of combustion and, subsequently, the standard enthalpy of formation.
References
The Potential Pharmacological Relevance of 1-(1-Adamantyl)ethanol: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the potential pharmacological relevance of the adamantane derivative, 1-(1-Adamantyl)ethanol. The adamantane cage is a key pharmacophore in several approved drugs, valued for its unique structural and physicochemical properties that can enhance the therapeutic profile of molecules.[1][2][3] While specific research on this compound is limited, this document extrapolates its potential based on the well-documented activities of other adamantane-containing compounds and provides a framework for its future investigation.
Introduction to Adamantane in Drug Discovery
The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has garnered significant attention in medicinal chemistry.[1][4] Its incorporation into drug candidates can confer several advantageous properties:
-
Enhanced Lipophilicity: The hydrocarbon scaffold of adamantane increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2][3]
-
Metabolic Stability: The rigid structure of adamantane can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's plasma half-life.[3]
-
Improved Binding Affinity: The defined three-dimensional shape of the adamantane group allows for precise positioning of substituents to optimize interactions with biological targets.[1][3]
-
Favorable ADMET Properties: The inclusion of an adamantyl group can modulate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate.[3]
Several successful drugs incorporate the adamantane scaffold, including the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the antidiabetic medication saxagliptin, highlighting the therapeutic potential of this chemical moiety.[5]
Physicochemical Properties of this compound
This compound is a derivative of adamantane characterized by an ethanol group attached to one of the tertiary carbon atoms of the adamantane cage. Its basic properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O | [6][7][8] |
| Molecular Weight | 180.29 g/mol | [6][7][8] |
| CAS Number | 6240-11-5 | [7][8] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 66-69 °C | |
| Solubility | Sparingly soluble in water | [7] |
Potential Pharmacological Applications
Based on the known biological activities of other adamantane derivatives and preliminary information, this compound presents several avenues for pharmacological investigation.
Antimicrobial Activity
Some commercial sources suggest that this compound possesses antimicrobial properties, particularly against Staphylococcus species, including methicillin-resistant strains (MRSA).[6][9] The lipophilic nature of the adamantane moiety could facilitate the disruption of bacterial cell membranes.
Anti-inflammatory Effects
There are indications that this compound may exert anti-inflammatory effects through the inhibition of prostaglandin synthesis.[6][9] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for anti-inflammatory drugs.
Antiviral Potential
The historical success of adamantane derivatives as antiviral agents, particularly against the influenza A virus, suggests that this compound could be investigated for similar properties.[2][4] The mechanism of action of amantadine involves the blockage of the M2 proton channel of the influenza A virus.[4]
Proposed Experimental Protocols
To systematically evaluate the pharmacological potential of this compound, the following experimental workflows are proposed.
Synthesis of this compound
While this compound is commercially available, a common synthetic route involves the reaction of 1-adamantyl magnesium bromide with acetaldehyde. A generalized protocol is as follows:
-
Preparation of Grignard Reagent: React 1-bromoadamantane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form 1-adamantyl magnesium bromide.
-
Reaction with Acetaldehyde: Slowly add a solution of acetaldehyde in anhydrous diethyl ether to the Grignard reagent at 0 °C.
-
Quenching and Extraction: After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
A similar synthetic approach has been documented for related adamantane derivatives.[10]
Caption: Synthetic workflow for this compound.
In Vitro Antimicrobial Susceptibility Testing
To quantify the antimicrobial activity of this compound, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, MRSA strains) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Parameter | Description |
| Assay | Broth Microdilution |
| Test Organisms | Staphylococcus aureus (ATCC 29213), MRSA (e.g., ATCC 43300) |
| Culture Medium | Cation-adjusted Mueller-Hinton Broth |
| Inoculum Size | Approx. 5 x 10⁵ CFU/mL |
| Incubation | 37 °C for 18-24 hours |
| Endpoint | Minimum Inhibitory Concentration (MIC) |
In Vitro Anti-inflammatory Assay (Prostaglandin E₂ Inhibition)
The inhibitory effect of this compound on prostaglandin E₂ (PGE₂) production can be assessed using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Treatment: Seed the cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE₂ production.
-
PGE₂ Measurement: Collect the cell culture supernatant and measure the concentration of PGE₂ using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production at each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for in vitro anti-inflammatory assay.
Potential Mechanism of Action: A Hypothetical Model
Based on the known pharmacology of related compounds, a hypothetical mechanism for the dual antimicrobial and anti-inflammatory action of this compound can be proposed.
Caption: Hypothetical dual mechanism of action.
Conclusion and Future Directions
This compound represents an under-explored molecule with potential pharmacological applications stemming from its adamantane core. The proposed antimicrobial and anti-inflammatory activities warrant further investigation through rigorous in vitro and in vivo studies. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand how modifications to the ethanol side chain affect biological activity.
-
In vivo efficacy studies: To evaluate the therapeutic potential in animal models of infection and inflammation.
-
Toxicology studies: To assess the safety profile of the compound.
-
Mechanism of action studies: To elucidate the precise molecular targets.
The exploration of simple adamantane derivatives like this compound could lead to the development of novel therapeutic agents. This guide provides a foundational framework for initiating such research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C12H20O | CID 2769713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(1-Adamantyl)ethanol from Adamantane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(1-Adamantyl)ethanol, a valuable building block in medicinal chemistry and materials science, starting from adamantane. The primary and most robust synthetic strategy presented involves a multi-step process: the carboxylation of adamantane to 1-adamantanecarboxylic acid via the Koch-Haaf reaction, followed by conversion to 1-adamantyl methyl ketone, and subsequent reduction to the target secondary alcohol. An alternative route utilizing a Grignard reagent is also discussed. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison of reaction parameters, and visualizations of the synthetic pathways and workflows to ensure clarity and reproducibility.
Introduction
The adamantane moiety is a key pharmacophore in drug design due to its rigid, lipophilic, and cage-like structure, which can enhance the metabolic stability and target-binding affinity of therapeutic agents. This compound serves as a crucial chiral intermediate for the synthesis of more complex adamantane-containing molecules. The synthesis of this alcohol from the readily available hydrocarbon, adamantane, can be approached through several synthetic strategies. This document outlines a reliable and well-documented pathway proceeding through a ketone intermediate and briefly covers an alternative Grignard-based approach.
Synthetic Strategies
Two primary synthetic routes for the preparation of this compound from adamantane are presented.
Route 1: Synthesis via Ketone Intermediate (Recommended)
This is a three-step synthesis that offers a reliable and scalable method for the preparation of the target compound.
-
Step 1: Carboxylation of Adamantane. Adamantane is carboxylated to form 1-adamantanecarboxylic acid using the Koch-Haaf reaction. This reaction involves the use of formic acid and a strong acid, such as sulfuric acid, to generate a carbocation at the tertiary position of the adamantane cage, which is then carboxylated.[1][2]
-
Step 2: Synthesis of 1-Adamantyl Methyl Ketone. The resulting carboxylic acid is converted to 1-adamantyl methyl ketone. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride,[3][4] followed by a reaction with a methylating agent like a methyl Grignard reagent. An alternative is the direct reaction of the carboxylic acid with acetic acid over a metal oxide catalyst at high temperatures.[5]
-
Step 3: Reduction of 1-Adamantyl Methyl Ketone. The final step is the reduction of the ketone to the desired secondary alcohol, this compound. This is a standard reduction that can be accomplished with high efficiency using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Route 2: Synthesis via Grignard Reagent (Alternative)
This two-step route is more direct but presents challenges due to the steric hindrance of the adamantyl group.
-
Step 1: Synthesis of 1-Bromoadamantane and Grignard Reagent Formation. Adamantane is first brominated at the tertiary position to yield 1-bromoadamantane. This is followed by the formation of the corresponding Grignard reagent, 1-adamantylmagnesium bromide. The formation of this sterically hindered Grignard reagent can be challenging and may require specific conditions to achieve reasonable yields.
-
Step 2: Reaction with Acetaldehyde. The 1-adamantylmagnesium bromide is then reacted with acetaldehyde in an anhydrous etheral solvent. A subsequent acidic workup yields the target this compound.[6][7][8]
Data Presentation
The following tables summarize the quantitative data for the recommended synthetic route (Route 1).
Table 1: Synthesis of 1-Adamantanecarboxylic Acid from Adamantane (Koch-Haaf Reaction)
| Parameter | Value | Reference |
| Reactants | Adamantane, Formic Acid, Sulfuric Acid, t-Butyl Alcohol | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Temperature | 17-25 °C | [1] |
| Reaction Time | 1-2 hours addition, 30 min stirring | [1] |
| Yield | 67-72% (crude) | [1] |
Table 2: Synthesis of 1-Adamantanecarbonyl Chloride from 1-Adamantanecarboxylic Acid
| Parameter | Value | Reference |
| Reactants | 1-Adamantanecarboxylic Acid, Thionyl Chloride (SOCl₂) | [4] |
| Solvent | Toluene | [4] |
| Temperature | 70 °C | [4] |
| Reaction Time | 8 hours | [4] |
| Yield | 89% | [4] |
Table 3: Synthesis of 1-Adamantyl Methyl Ketone from 1-Adamantanecarbonyl Chloride
| Parameter | Value | Reference |
| Reactants | 1-Adamantanecarbonyl Chloride, Methylmagnesium Iodide | [4] |
| Solvent | Diethyl Ether | [4] |
| Temperature | 5 °C to room temperature | [4] |
| Reaction Time | 48 hours | [4] |
| Yield | Not specified, but is a standard, high-yielding reaction | [4] |
Table 4: Reduction of 1-Adamantyl Methyl Ketone to this compound
| Parameter | Method A (NaBH₄) | Method B (LiAlH₄) |
| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride |
| Solvent | Methanol or Ethanol | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to room temperature | 0 °C to reflux |
| Workup | Aqueous acid | Sequential addition of water and aqueous base |
| Yield | Typically >90% | Typically >90% |
Experimental Protocols
Route 1: Synthesis via Ketone Intermediate
Step 1: Synthesis of 1-Adamantanecarboxylic Acid
Caution: This reaction evolves carbon monoxide and should be performed in a well-ventilated fume hood.
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 255 mL of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[1]
-
Cool the stirred mixture to 17-19 °C in an ice bath and add 1 mL of 98% formic acid.[1]
-
Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g of 98-100% formic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 17-25 °C.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes.[1]
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Extract the aqueous mixture with chloroform. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-adamantanecarboxylic acid (12-13 g, 67-72%).[1]
-
Recrystallize the crude product from methanol/water to obtain pure 1-adamantanecarboxylic acid.
Step 2a: Synthesis of 1-Adamantanecarbonyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 25.0 g (0.126 mol) of 1-adamantanecarboxylic acid in 32 mL of toluene.[4]
-
At 70 °C, add 19.6 g (0.164 mol) of thionyl chloride (SOCl₂) dropwise.[4]
-
Stir the reaction mixture at 70 °C for 8 hours.[4]
-
Remove the excess SOCl₂ and toluene azeotropically under reduced pressure.
-
Cool the mixture to -15 °C to crystallize the product.
-
Filter the pale yellow needles and dry under an inert gas stream to yield 1-adamantanecarbonyl chloride (22.3 g, 89%).[4]
Step 2b: Synthesis of 1-Adamantyl Methyl Ketone
Caution: Grignard reactions must be carried out under anhydrous conditions.
-
Prepare a solution of methylmagnesium iodide from methyl iodide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask under an inert atmosphere, dissolve 5.0 mmol of 1-adamantanecarbonyl chloride in 40 mL of freshly distilled diethyl ether and cool to 5 °C.[4]
-
Add one equivalent of the methylmagnesium iodide solution to the acyl chloride solution in one portion.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.[4]
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-adamantyl methyl ketone.
Step 3: Reduction of 1-Adamantyl Methyl Ketone
-
Dissolve 1-adamantyl methyl ketone (1 equivalent) in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1N HCl until the effervescence ceases.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Visualizations
Synthetic Pathway Diagram
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 3. dakenchem.com [dakenchem.com]
- 4. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. RU2380349C1 - 1-adamantyl methyl ketone synthesis method - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: Laboratory Scale Synthesis of 1-(1-Adamantyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-(1-Adamantyl)ethanol via the reduction of 1-Adamantyl methyl ketone. Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their unique lipophilic and rigid cage-like structure.[1] The described method utilizes sodium borohydride, a mild and selective reducing agent, to achieve a high-yield conversion in a straightforward procedure suitable for a standard organic chemistry laboratory.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of 1-Adamantyl methyl ketone, followed by protonation of the resulting alkoxide to yield the secondary alcohol.
Figure 1. Chemical equation for the reduction of 1-Adamantyl methyl ketone to this compound.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) |
| 1-Adamantyl methyl ketone | 1660-04-4 | 178.27 | 5.00 g | 28.0 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.64 g | 16.9 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |
| Hydrochloric Acid (1 M HCl) | 7647-01-0 | 36.46 | ~30 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 50 mL | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (28.0 mmol) of 1-Adamantyl methyl ketone in 100 mL of methanol.[2] Stir the solution until the ketone is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add 0.64 g (16.9 mmol) of sodium borohydride (NaBH₄) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure the addition is slow to control the effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Quenching: Carefully quench the reaction by slowly adding 30 mL of 1 M HCl. This will neutralize the excess sodium borohydride and the resulting borate esters. Continue stirring for 10 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Isolation of Product: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound as a white solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot hexane to obtain pure this compound as white crystals.
-
Characterization: Dry the purified product under vacuum and determine its mass and melting point. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Wt. ( g/mol ) | Appearance | Melting Point (°C) |
| 1-Adamantyl methyl ketone | C₁₂H₁₈O | 178.27[2] | White solid | 53-55[2] |
| This compound | C₁₂H₂₀O | 180.29 | White crystalline powder[4] | 66-69 |
Visualization of Experimental Workflow
References
Application Notes and Protocols: Purification of 1-(1-Adamantyl)ethanol by Recrystallization
Abstract
1-(1-Adamantyl)ethanol is a key intermediate in the synthesis of various adamantane derivatives used in materials science and pharmaceutical development.[1][2] The purity of this alcohol is critical for subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method.
Introduction to Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at or near the solvent's boiling point.[3][4] Impurities, which are present in smaller quantities, will either remain dissolved in the cold solvent or be removed via hot filtration if they are insoluble. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals that can be isolated by filtration.[4][5]
Adamantane and its derivatives are generally nonpolar, hydrophobic compounds, making them highly soluble in nonpolar organic solvents and insoluble in water.[6][] The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.
Data Presentation
Quantitative data for this compound and potential recrystallization solvents are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-(1-Adamantyl)ethanol | [8][9] |
| CAS Number | 6240-11-5 | [1][9] |
| Molecular Formula | C₁₂H₂₀O | [8][9] |
| Molecular Weight | 180.29 g/mol | [8][9] |
| Appearance | White crystalline powder/solid | [2] |
| Melting Point | 66-69 °C | [1] |
| Purity (Typical) | ≥98% | [1][8] |
Table 2: Suitability of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Suitability Rationale |
| Hexane / Heptane | 69 / 98 | Good. Adamantane derivatives are typically soluble in hot alkanes and less soluble at cold temperatures. A good first choice for single-solvent recrystallization. |
| Ethanol / Methanol | 78 / 65 | Moderate. May be too effective as a solvent even at low temperatures, potentially leading to lower recovery. Often used in solvent pairs (e.g., with water) for adamantane derivatives.[10][11] |
| Ethanol/Water | Variable | Good (Solvent Pair). The compound can be dissolved in a minimum of hot ethanol, followed by the addition of hot water (anti-solvent) to the cloud point to induce crystallization upon cooling.[4] |
| Diethyl Ether | 35 | Fair. Low boiling point can make it difficult to maintain a hot, saturated solution. Often used for washing or in solvent pairs.[12] |
| Acetone | 56 | Moderate. Similar to ethanol, its high solvating power might reduce yield. Can be used in solvent pairs.[3] |
Experimental Workflow Diagram
Caption: Figure 1. General Workflow for Recrystallization
Detailed Experimental Protocol
This protocol describes the purification of this compound using a single-solvent recrystallization method with hexane.
4.1 Materials and Equipment
-
Crude this compound
-
Hexane (Reagent Grade)
-
Activated Charcoal (Optional, for colored impurities)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar or boiling chips[4]
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and watch glass
-
Melting point apparatus
4.2 Procedure
Step 1: Solvent Selection and Dissolution
-
Place approximately 5 g of crude this compound into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling.[5]
-
Add an initial 20 mL of hexane to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more hexane in small portions (2-3 mL at a time) until the solid completely dissolves at the boiling point of the solvent.[3] It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.[13]
Step 2: Decolorization and Hot Filtration (Optional)
-
This step is only necessary if the solution is colored due to impurities.
-
Remove the flask from the heat source.
-
Allow the solution to cool slightly before adding a small amount (tip of a spatula) of activated charcoal. Adding charcoal to a boiling solution can cause it to boil over violently.[3]
-
Reheat the solution to boiling for a few minutes.
-
To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a pre-heated receiving Erlenmeyer flask.[4]
-
Quickly pour the hot solution through the filter paper. If crystals begin to form in the funnel, wash them through with a small amount of hot hexane.[4]
Step 3: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.[4]
-
Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Rapid cooling can lead to the formation of small, less pure crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[3][5]
Step 4: Crystal Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold hexane and apply the vacuum to ensure a good seal.
-
Pour the cold crystal slurry into the Büchner funnel. Use a spatula and a small amount of the cold mother liquor (the remaining solution) to transfer any remaining crystals from the flask.
-
Break the vacuum and add a small portion of ice-cold hexane to wash the crystals. This removes any adhering mother liquor containing dissolved impurities.[14]
-
After about 30 seconds, reapply the vacuum to pull the wash solvent through. Repeat the wash step if necessary. Using a minimal amount of ice-cold solvent for washing is critical to avoid redissolving the product.[13]
Step 5: Drying
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either by air-drying in a fume hood or in a vacuum oven at a temperature well below the compound's melting point (e.g., 40 °C).
Step 6: Analysis
-
Weigh the dried, purified this compound to calculate the percent recovery.
-
Determine the melting point of the purified product. A sharp melting point range close to the literature value (66-69 °C) is indicative of high purity.[1]
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Crystal Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - The cooling period was too short. | - Evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals. - Ensure the funnel and receiving flask are pre-heated for hot filtration.[4] - Increase the cooling time in the ice bath.[4] |
| Oiling Out | - The melting point of the solid is lower than the boiling point of the solvent. - The solution is supersaturated with impurities. | - Reheat the solution to dissolve the oil, add slightly more solvent, and attempt to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3] |
| No Crystals Form | - The solution is not saturated. - Supersaturation has occurred. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inner surface of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[3] |
| Colored Crystals | - Colored impurities are co-precipitating with the product. | - Repeat the recrystallization process, ensuring to use activated charcoal during the dissolution step.[4] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane is a flammable solvent. Keep it away from open flames and ignition sources. Use a hot plate, not a Bunsen burner, for heating.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the procedure.
References
- 1. 1-Adamantaneethanol 98 6240-11-5 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 8. 1-Adamantaneethanol (98%) - Amerigo Scientific [amerigoscientific.com]
- 9. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 11. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 12. EP1712542A1 - Adamantane derivatives and process for producing the same - Google Patents [patents.google.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Notes and Protocols: Use of 1-(1-Adamantyl)ethanol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-(1-adamantyl)ethanol in the synthesis of adamantane-containing polymers. The bulky and rigid adamantyl group, when incorporated into a polymer backbone, imparts unique properties such as high glass transition temperature (Tg), enhanced thermal stability, and altered solubility, making these polymers attractive for various applications, including photoresists and drug delivery systems.
Introduction to Adamantane-Containing Polymers
Adamantane is a tricyclic hydrocarbon with a diamondoid structure, which provides exceptional thermal and chemical stability. When pendant adamantyl groups are incorporated into polymers, they significantly restrict the mobility of the polymer chains, leading to a notable increase in the glass transition temperature and overall thermal stability of the material. This makes adamantane-containing polymers highly desirable for applications requiring robust materials.
This compound serves as a key precursor for the synthesis of specific polymerizable monomers, such as 2-(1-adamantyl)ethyl methacrylate. The resulting polymers, poly(2-(1-adamantyl)ethyl methacrylate), possess the characteristic high Tg and thermal stability associated with adamantane-containing polymers. These properties are critical for applications in microelectronics, particularly as photoresist materials, where thermal flow resistance during processing is crucial. Furthermore, the hydrophobic and rigid nature of the adamantyl group can be exploited in drug delivery systems to modulate drug release profiles and enhance the stability of the delivery vehicle.
Synthesis of 2-(1-adamantyl)ethyl Methacrylate Monomer
This section details the synthesis of the methacrylate monomer derived from this compound. The protocol is adapted from the synthesis of similar adamantyl methacrylate derivatives.
Experimental Protocol: Esterification of this compound
Objective: To synthesize 2-(1-adamantyl)ethyl methacrylate via esterification of this compound with methacryloyl chloride.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydroquinone (polymerization inhibitor)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and a small amount of hydroquinone in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(1-adamantyl)ethyl methacrylate.
Caption: Workflow for the synthesis of 2-(1-adamantyl)ethyl methacrylate.
Polymerization of 2-(1-adamantyl)ethyl Methacrylate
The synthesized monomer can be polymerized using various techniques to achieve polymers with different characteristics. Below are protocols for free radical polymerization and atom transfer radical polymerization (ATRP).
Free Radical Polymerization
Objective: To synthesize poly(2-(1-adamantyl)ethyl methacrylate) via conventional free radical polymerization.
Materials:
-
2-(1-Adamantyl)ethyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Anhydrous toluene or dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or sealed ampoule
-
Magnetic stirrer and oil bath
Protocol:
-
Dissolve the 2-(1-adamantyl)ethyl methacrylate monomer and the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon and seal it.
-
Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Dilute the viscous solution with a small amount of toluene if necessary.
-
Precipitate the polymer by slowly adding the solution to a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Atom Transfer Radical Polymerization (ATRP)
Objective: To synthesize well-defined poly(2-(1-adamantyl)ethyl methacrylate) with controlled molecular weight and low polydispersity via ATRP.[1]
Materials:
-
2-(1-Adamantyl)ethyl methacrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) or Methyl α-bromoisobutyrate (MBiB) (initiator)[1]
-
Copper(I) bromide (CuBr) (catalyst)[1]
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (ligand)[1]
-
Anhydrous toluene or anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and oil bath
Protocol:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator).
-
Add the solvent (e.g., toluene) and the ligand (e.g., PMDETA, 1 equivalent relative to CuBr). Stir the mixture to form the catalyst complex.
-
Add the 2-(1-adamantyl)ethyl methacrylate monomer to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill with nitrogen or argon.
-
Inject the initiator (e.g., EBiB) into the reaction mixture via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the purified polymer solution into a large volume of cold methanol.
-
Filter, wash with methanol, and dry the polymer under vacuum.
Caption: General workflow for the polymerization of 2-(1-adamantyl)ethyl methacrylate.
Quantitative Data on Adamantyl-Containing Polymer Synthesis
The following tables summarize representative quantitative data from the literature for the polymerization of adamantyl-containing methacrylates, which can serve as a reference for the expected outcomes when polymerizing 2-(1-adamantyl)ethyl methacrylate.
Table 1: Atom Transfer Radical Polymerization (ATRP) of 1-Adamantyl Methacrylate (AdMA) [1]
| Entry | [AdMA]₀/[Initiator]₀/[CuBr]₀/[Ligand]₀ | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ,th ( g/mol ) | Mₙ/Mₙ |
| 1 | 100/1/1/2 | bpy | Toluene | 60 | 6 | 78.3 | 18,200 | 18,300 | 1.15 |
| 2 | 100/1/1/1 | HMTETA | Toluene | 60 | 6 | 97.2 | 22,700 | 22,700 | 1.21 |
| 3 | 100/1/1/1.2 | HMTETA/CuBr₂ (0.2) | Toluene | 60 | 6 | 95.1 | 22,200 | 22,200 | 1.13 |
Table 2: Living Anionic Polymerization of 1-Adamantyl Acrylate (AdA) [2]
| Entry | Initiator System | [Monomer]₀/[Initiator]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ,th ( g/mol ) | Mₙ/Mₙ |
| 1 | DPMK/Et₂Zn | 20 | -78 | 0.5 | >99 | 4,300 | 4,200 | 1.11 |
| 2 | DPMK/Et₂Zn | 50 | -78 | 0.5 | >99 | 10,600 | 10,400 | 1.10 |
| 3 | DPMK/Et₂Zn | 100 | -78 | 1 | >99 | 21,100 | 20,800 | 1.10 |
Applications
Photoresists
Polymers containing adamantyl groups are widely used in photoresist formulations for 193 nm lithography. The bulky adamantyl moiety enhances the etch resistance of the polymer, a critical property for transferring the patterned image to the underlying substrate. Additionally, the high glass transition temperature of these polymers prevents pattern collapse and deformation during thermal processing steps. The acid-labile nature of the ester linkage in poly(2-(1-adamantyl)ethyl methacrylate) can be exploited in chemically amplified resist systems, where an acid-catalyzed deprotection reaction leads to a change in solubility, enabling the formation of high-resolution patterns.
Drug Delivery
The hydrophobic and rigid nature of the adamantyl group can be utilized in drug delivery systems. By incorporating 2-(1-adamantyl)ethyl methacrylate into copolymers with hydrophilic monomers, amphiphilic block copolymers can be synthesized. These copolymers can self-assemble in aqueous environments to form micelles, with the hydrophobic adamantyl-containing block forming the core, which can encapsulate hydrophobic drugs. The adamantyl group can enhance the stability of these micelles and influence the drug loading and release kinetics. Furthermore, adamantane derivatives have been explored for their ability to interact with cyclodextrins, opening possibilities for host-guest chemistry-based drug targeting and delivery systems. The biocompatibility of these polymers would need to be thoroughly evaluated for specific drug delivery applications.
References
Application Notes and Protocols: 1-(1-Adamantyl)ethanol as a Versatile Precursor for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics, most notably with the development of amantadine and rimantadine for the treatment of Influenza A.[1][2] The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] While much of the historical focus has been on the synthesis of 1-aminoadamantane and its analogues, there is growing interest in exploring diverse substitution patterns on the adamantane core to overcome resistance and broaden the spectrum of activity.
This document provides detailed application notes and protocols for the use of 1-(1-Adamantyl)ethanol as a key precursor in the synthesis of novel antiviral agents. This versatile building block, with its reactive hydroxyl group, opens avenues for the synthesis of a variety of adamantane derivatives with potential activity against a range of viruses.
This compound: A Strategic Starting Material
This compound offers a strategic advantage in the synthesis of adamantane-based antivirals by providing a readily modifiable handle for introducing various pharmacophoric groups. The ethyl linker between the adamantane core and the hydroxyl group allows for greater flexibility in molecular design compared to direct substitution on the adamantane nucleus.
Synthetic Pathways from this compound
The primary synthetic strategy involves the conversion of the hydroxyl group of this compound into other functional groups, particularly amines, which are crucial for the antiviral activity of many adamantane derivatives.
Proposed Synthesis of 1-(1-Adamantyl)ethylamine: A Rimantadine Analogue
A plausible and efficient method for the conversion of this compound to its corresponding amine, a close structural analogue of the antiviral drug rimantadine, is the Mitsunobu reaction . This reaction allows for the stereospecific conversion of an alcohol to a variety of functional groups, including an azide which can then be readily reduced to the desired amine.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 1-(1-Azidoethyl)adamantane via Mitsunobu Reaction
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Hydrazoic acid (HN₃) solution in toluene or benzene (Caution: Highly toxic and explosive, handle with extreme care in a well-ventilated fume hood)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 eq) in anhydrous THF to the stirred solution.
-
After the addition of DIAD, slowly add a solution of hydrazoic acid (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(1-azidoethyl)adamantane.
Protocol 2: Reduction of 1-(1-Azidoethyl)adamantane to 1-(1-Adamantyl)ethylamine
Materials:
-
1-(1-Azidoethyl)adamantane
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve 1-(1-azidoethyl)adamantane (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield 1-(1-Adamantyl)ethylamine. The product can be further purified by distillation or crystallization of its salt (e.g., hydrochloride).
Antiviral Activity of Adamantane Derivatives
While specific antiviral data for derivatives synthesized directly from this compound is not extensively reported, the antiviral activity of structurally similar adamantane amines, such as rimantadine, is well-documented. These compounds primarily target the M2 proton channel of the Influenza A virus, inhibiting viral uncoating and replication.
The table below summarizes the antiviral activity of rimantadine, a close analogue of the proposed synthetic target, against various influenza A strains.
| Compound | Virus Strain | Assay Type | IC₅₀ (µM) | Reference |
| Rimantadine | Influenza A/H1N1 | Plaque Reduction | ~0.1 - 1.0 | [1] |
| Rimantadine | Influenza A/H3N2 | Plaque Reduction | ~0.1 - 1.0 | [1] |
It is important to note that the emergence of resistant strains has limited the clinical use of first-generation adamantane antivirals.[1] However, the synthesis of novel derivatives, potentially accessible from this compound, offers the possibility of overcoming resistance and expanding the antiviral spectrum. For instance, derivatives of 1-(1-adamantyl)ethylamine have shown activity against rimantadine-resistant strains of influenza A and other viruses like flaviviruses.[5]
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the development of new antiviral agents starting from this compound.
Conclusion
This compound is a promising and under-explored precursor for the synthesis of novel antiviral agents. The protocols and workflows outlined in this document provide a framework for researchers to design and synthesize new adamantane derivatives. By leveraging modern synthetic methodologies and established antiviral screening assays, the potential of this compound as a key building block in the fight against viral diseases can be fully realized. Further research into the synthesis and biological evaluation of derivatives from this precursor is highly encouraged.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Derivatisierung von 1-(1-Adamantyl)ethanol für die medizinische Chemie: Applikationshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Das Adamantan-Gerüst ist aufgrund seiner einzigartigen lipophilen und sterisch anspruchsvollen Käfigstruktur ein wertvolles Pharmakophor in der medizinischen Chemie. Die Einführung eines Adamantylrestes in Moleküle kann deren pharmakokinetische und pharmakodynamische Eigenschaften, wie z.B. die metabolische Stabilität und die Rezeptorbindungsaffinität, signifikant verbessern.[1] 1-(1-Adamantyl)ethanol ist ein vielseitiger Baustein, der durch Derivatisierung seiner Hydroxylgruppe in eine Vielzahl von Verbindungen mit potenziellen therapeutischen Anwendungen umgewandelt werden kann. Adamantan-Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antivirale, antidiabetische, antibakterielle, antimalarische, krebsbekämpfende und entzündungshemmende Eigenschaften.[1]
Diese Applikationshinweise bieten detaillierte Protokolle für die Synthese von Ethern und Estern aus this compound und fassen quantitative Daten zur biologischen Aktivität verwandter Adamantan-Derivate zusammen.
Synthese von Derivaten des 1-(1-Adamantyl)ethanols
Die Derivatisierung von this compound konzentriert sich hauptsächlich auf die Umwandlung der Hydroxylgruppe in Ether und Ester. Diese Modifikationen ermöglichen eine Feinabstimmung der physikochemischen Eigenschaften wie Lipophilie, Löslichkeit und Polarität, was wiederum die biologische Aktivität und das pharmakokinetische Profil beeinflussen kann.
Visualisierung des Synthese-Workflows
Abbildung 1: Allgemeiner Workflow zur Derivatisierung von this compound.
Experimentelle Protokolle
Protokoll 1: Synthese von 1-(1-Adamantyl)ethylmethylether (Williamson-Ethersynthese)
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von Ethern aus this compound mittels der Williamson-Ethersynthese.[2][3][4][5]
Materialien und Reagenzien:
-
This compound
-
Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl
-
Methyliodid (CH₃I)
-
Wasserfreies Tetrahydrofuran (THF)
-
Diethylether
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Argon- oder Stickstoffgas
Durchführung:
-
Ein trockener Dreihals-Rundkolben, ausgestattet mit einem Magnetrührer, einem Rückflusskühler und einem Tropftrichter, wird mit Inertgas (Argon oder Stickstoff) gespült.
-
In den Kolben wird Natriumhydrid (1,2 Äquivalente) in wasserfreiem THF zu einer Suspension gegeben.
-
This compound (1,0 Äquivalent) wird in wasserfreiem THF gelöst und in den Tropftrichter gegeben.
-
Die Lösung des Alkohols wird bei 0 °C (Eisbad) langsam zur NaH-Suspension getropft.
-
Nach beendeter Zugabe lässt man die Reaktionsmischung auf Raumtemperatur erwärmen und rührt für 1 Stunde, oder bis die Wasserstoffentwicklung aufhört.
-
Die Reaktionsmischung wird wieder auf 0 °C gekühlt und Methyliodid (1,5 Äquivalente) wird langsam zugetropft.
-
Nach der Zugabe lässt man die Reaktion auf Raumtemperatur erwärmen und erhitzt sie dann für 4-6 Stunden auf 60 °C. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und vorsichtig durch langsame, tropfenweise Zugabe von Wasser gequencht.
-
Die Mischung wird in einen Scheidetrichter überführt und die wässrige Phase dreimal mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt kann durch Säulenchromatographie an Kieselgel gereinigt werden.
Protokoll 2: Synthese von 1-(1-Adamantyl)ethylbenzoat (Veresterung)
Dieses Protokoll beschreibt die Synthese eines Esters aus this compound und einem Säurechlorid.
Materialien und Reagenzien:
-
This compound
-
Benzoylchlorid
-
Pyridin oder Triethylamin (als Base)
-
Dichlormethan (DCM) als Lösungsmittel
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Durchführung:
-
This compound (1,0 Äquivalent) wird in einem trockenen Rundkolben in wasserfreiem Dichlormethan gelöst.
-
Pyridin (1,5 Äquivalente) wird zu der Lösung gegeben und die Mischung auf 0 °C gekühlt.
-
Benzoylchlorid (1,2 Äquivalente) wird langsam zu der gekühlten Lösung getropft.
-
Die Reaktionsmischung wird für 12 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels DC verfolgt werden.
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit 1 M HCl gewaschen, um überschüssiges Pyridin zu entfernen.
-
Anschließend wird die organische Phase mit gesättigter NaHCO₃-Lösung und dann mit Sole gewaschen.
-
Die organische Phase wird über wasserfreiem MgSO₄ getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt kann durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt werden.
Biologische Aktivität von Adamantan-Derivaten
Die Derivatisierung von this compound kann zu Verbindungen mit interessanten biologischen Aktivitäten führen. Nachfolgend sind quantitative Daten für strukturell verwandte Adamantan-Derivate aufgeführt, die als Leitfaden für das Screening neu synthetisierter Verbindungen dienen können.
Cholinesterase-Hemmung
Adamantyl-basierte Esterderivate wurden auf ihre hemmende Wirkung gegen Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) untersucht, Enzyme, die für die Alzheimer-Krankheit relevant sind.[6]
Tabelle 1: IC₅₀-Werte von Adamantyl-basierten Estern gegen Cholinesterasen [6]
| Verbindung | Substituent am Phenylring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 2e | 2,4-Dichlor | 77,15 | 306,77 |
| 2f | 2-Methyl | 174,98 | > 1000 |
| 2g | 3-Methyl | 190,99 | > 1000 |
| 2j | 3-Chlor | > 1000 | 223,30 |
| 2a | Unsubstituiert | > 1000 | > 1000 |
| 2r | 4-Fluor | > 1000 | > 1000 |
IC₅₀: Die halbmaximale Hemmkonzentration.
Die Ergebnisse deuten darauf hin, dass die Substitution am Phenylring einen signifikanten Einfluss auf die Hemmaktivität hat, wobei die Verbindung 2e mit 2,4-Dichlor-Substituenten die stärkste Hemmung gegen AChE zeigte.[6]
Zytotoxische Aktivität
Adamantan-verknüpfte Isothioharnstoff-Derivate zeigten eine deutliche zytotoxische Wirkung gegen verschiedene menschliche Tumorzelllinien.[7]
Tabelle 2: IC₅₀-Werte von Adamantan-verknüpften Isothioharnstoff-Derivaten gegen humane Tumorzelllinien [7]
| Verbindung | Hep-G2 (Leber) IC₅₀ (µM) | HCT-116 (Dickdarm) IC₅₀ (µM) | MCF-7 (Brust) IC₅₀ (µM) | A-549 (Lunge) IC₅₀ (µM) | PC-3 (Prostata) IC₅₀ (µM) |
| 5 | 7,70 | 12,5 | 10,2 | 23,4 | 19,8 |
| 6 | 3,86 | 10,8 | 8,91 | 15,2 | 11,5 |
IC₅₀: Die halbmaximale Hemmkonzentration.
Die Verbindungen 5 und 6 zeigten eine besonders hohe zytotoxische Aktivität gegen die Leberkarzinom-Zelllinie Hep-G2.[7] Diese Daten legen nahe, dass Derivate von this compound als Ausgangspunkt für die Entwicklung neuer potenzieller Krebsmedikamente dienen könnten.
Antimikrobielle Aktivität
Für verschiedene Adamantan-Derivate wurde eine antimikrobielle Aktivität nachgewiesen. Beispielsweise zeigten neu synthetisierte Adamantan-Derivate, die aus 1-Adamantanmethanol hergestellt wurden, eine hohe Aktivität gegen Staphylococcus aureus mit minimalen Hemmkonzentrationen (MHK) von 0,022 bis 0,05 µg/ml.[8] Eine andere Studie berichtete über Adamantan-Derivate mit MHK-Werten im Bereich von 62,5–1000 µg/mL gegen Gram-positive Bakterien.[1]
Möglicher Wirkmechanismus: TLR4-Signalkaskade
Adamantan-Derivate können verschiedene zelluläre Signalwege beeinflussen. Zum Beispiel wurde gezeigt, dass Adamantan-verknüpfte Isothioharnstoff-Derivate das Wachstum von Leberzellkarzinomen durch die Hemmung des TLR4-MyD88-NF-κB-Signalwegs unterdrücken.[7]
Abbildung 2: Vereinfachte Darstellung des TLR4-Signalwegs und des potenziellen Angriffspunkts für Adamantan-Derivate.
Schlussfolgerung
This compound ist ein wertvoller und vielseitiger Baustein für die medizinische Chemie. Die vorgestellten Protokolle zur Synthese von Ethern und Estern bieten eine solide Grundlage für die Erzeugung von Substanzbibliotheken. Die zusammengefassten Daten zur biologischen Aktivität von strukturell verwandten Adamantan-Derivaten unterstreichen das Potenzial dieser Substanzklasse in verschiedenen therapeutischen Bereichen, einschließlich der Behandlung von neurodegenerativen Erkrankungen und Krebs. Weitere Forschungen zur Synthese und biologischen Evaluierung von direkten Derivaten des 1-(1-Adamantyl)ethanols sind vielversprechend für die Entdeckung neuer Leitstrukturen in der Arzneimittelentwicklung.
References
- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1-Adamantyl)ethanol in Material Science
Introduction
1-(1-Adamantyl)ethanol is a derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure (C₁₀H₁₆).[1] The incorporation of the bulky, thermally stable, and hydrophobic adamantyl cage into materials imparts a range of unique and desirable properties.[2][3] While adamantane itself is an unfunctionalized hydrocarbon, derivatives like this compound, which possess a reactive hydroxyl group, serve as crucial building blocks for the synthesis of advanced functional materials.[4] This alcohol is primarily used as a synthetic intermediate to create specialized monomers for polymerization or to functionalize molecules for applications in high-performance polymers, advanced photoresists, and sophisticated drug delivery systems.[2][4][5]
The key advantages of incorporating the 1-(1-adamantyl)ethyl moiety include:
-
Enhanced Thermal Stability : The rigid cage structure restricts polymer chain mobility, leading to higher glass transition temperatures (Tg) and thermal decomposition temperatures.[2][6]
-
Improved Mechanical Properties : The bulkiness of the adamantyl group contributes to increased stiffness, tensile strength, and modulus in polymers.[2][6]
-
Tailored Solubility : The hydrophobic nature of the adamantane cage can be used to control the solubility of polymers in specific organic solvents.[3][7]
-
Supramolecular Assembly : The adamantyl group is an ideal "guest" molecule for host molecules like cyclodextrins, forming strong noncovalent interactions that are foundational for self-assembling drug delivery systems and hydrogels.[8][9]
Application 1: High-Performance Polymers
This compound is a valuable precursor for monomers used in the synthesis of high-performance polymers. The hydroxyl group can be readily converted into other functional groups, such as esters (e.g., acrylates, methacrylates) or ethers, which can then undergo polymerization. The resulting polymers, featuring pendant 1-(1-adamantyl)ethyl groups, exhibit significantly enhanced thermal and mechanical properties compared to their non-adamantane counterparts.[3][6] These materials are suitable for demanding applications in aerospace, electronics (e.g., photoresists, touchscreen coatings), and specialty coatings.[2][3][8]
Quantitative Data: Properties of Adamantane-Containing Polymers
The following tables summarize typical performance enhancements observed by incorporating adamantane moieties into polymer backbones. While not all are derived specifically from this compound, they are representative of the effects of the adamantyl group.
Table 1: Thermal Properties of Adamantane-Based Polymers
| Polymer Type | Adamantane Monomer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (°C) | Reference |
|---|---|---|---|---|
| Poly(1,3-adamantylene alkylene) | 1,3-di(undec-10-en-1-yl)adamantane | 58 °C (Melting Point) | 452-456 °C | [1][10] |
| Poly(enaminonitrile) | 1,3-bis(1-chloro-2,2-dicyanovinyl)adamantane | Not Reported | >320 °C | [11] |
| Polymer of Intrinsic Microporosity (PIM) | 4,4'-((1r,3r)-adamantane-2,2-diyl)bis(benzene-1,2-diol) | Not Reported | 513-518 °C | [7] |
| Polyethylene (HDPE) Control | None | -125 °C | ~441 °C |[1] |
Table 2: Gas Permeation Properties of an Adamantane-Containing PIM
| Gas | Permeability (P) / Barrer | Selectivity (CO₂/X) | Selectivity (O₂/N₂) | Reference |
|---|---|---|---|---|
| CO₂ | 1080 | - | - | [7] |
| O₂ | 232 | - | 5.7 | [7] |
| N₂ | 40.5 | 26.7 | - | [7] |
| CH₄ | 47.8 | 22.6 | - |[7] |
Experimental Protocol: Synthesis of a Poly(methacrylate) with Pendant Adamantyl Groups
This protocol describes a representative two-step synthesis: (1) esterification of this compound to form the methacrylate monomer, and (2) free-radical polymerization of the monomer.
Part A: Synthesis of 1-(1-Adamantyl)ethyl Methacrylate (Monomer)
-
Materials : this compound, methacryloyl chloride, triethylamine (TEA), dichloromethane (DCM, anhydrous), magnesium sulfate (MgSO₄), standard glassware for organic synthesis.
-
Procedure :
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methacryloyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monomer.
-
Purify the monomer via column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Part B: Free-Radical Polymerization
-
Materials : 1-(1-Adamantyl)ethyl methacrylate monomer, azobisisobutyronitrile (AIBN, initiator), anhydrous toluene, methanol.
-
Procedure :
-
In a Schlenk tube, dissolve the purified monomer (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed tube in a preheated oil bath at 70 °C and stir for 24 hours.
-
Cool the reaction to room temperature. The solution will be viscous.
-
Precipitate the polymer by slowly pouring the concentrated solution into a large volume of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and dispersity), NMR (for structure), and DSC/TGA (for thermal properties).
-
Visualization: Synthesis Workflow
Caption: Workflow for synthesizing an adamantane-containing polymer.
Application 2: Drug Delivery Systems
The adamantane cage is highly lipophilic and has a unique size and shape that makes it an excellent guest for host molecules like cyclodextrins (CDs).[8][9] This strong and specific non-covalent host-guest interaction is a powerful tool for constructing supramolecular drug delivery systems.[8] this compound can be used to attach the adamantane "anchor" to drugs, polymers, or lipids. These functionalized molecules can then be incorporated into liposomes or form complexes with CD-modified carriers, enabling applications such as:
-
Targeted Drug Delivery : Adamantane-functionalized liposomes can be decorated with CD-tagged targeting ligands (e.g., antibodies, peptides) for cell-specific delivery.[12]
-
Controlled Release : The host-guest interaction can be used to create hydrogels that encapsulate drugs, which are released in response to specific stimuli.
-
Enhanced Bioavailability : Complexation with cyclodextrins can improve the solubility and bioavailability of poorly soluble drugs.[8]
Experimental Protocol: Formulation of Adamantane-Functionalized Liposomes
This protocol describes a general method for incorporating a lipid that has been functionalized with a 1-(1-adamantyl)ethyl group into a liposomal formulation.
-
Materials : Primary lipid (e.g., DSPC), cholesterol, adamantane-functionalized lipid (e.g., Ad-PEG-DSPE), chloroform, phosphate-buffered saline (PBS, pH 7.4), polycarbonate membranes (100 nm pore size), mini-extruder device.
-
Procedure :
-
In a round-bottom flask, dissolve the lipids (DSPC, cholesterol, and adamantane-functionalized lipid) in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and vortexing vigorously above the lipid transition temperature, resulting in a suspension of multilamellar vesicles (MLVs).
-
For a uniform size distribution, subject the MLV suspension to at least 10 freeze-thaw cycles (e.g., alternating between liquid nitrogen and a warm water bath).
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a heated mini-extruder to form small unilamellar vesicles (SUVs).
-
The resulting liposome solution can be purified from unencapsulated material by size exclusion chromatography.
-
Characterize the liposomes for size and zeta potential using dynamic light scattering (DLS). The surface functionalization can be confirmed by complexing with a fluorescently-labeled cyclodextrin and measuring the change in fluorescence.
-
Visualization: Host-Guest Interaction
Caption: Supramolecular assembly via adamantane-cyclodextrin interaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 1-Adamantaneethanol 98 6240-11-5 [sigmaaldrich.com]
- 6. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 7. Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity | CSIR-NCL Library, Pune [library.ncl.res.in]
- 8. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(1-Adamantyl)ethanol Derivatives: Antimicrobial and Anti-inflammatory Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and anti-inflammatory potential of 1-(1-adamantyl)ethanol derivatives. This document includes summaries of biological activity, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance the therapeutic efficacy of parent molecules. Derivatives of this compound, a key building block, have shown promise as both antimicrobial and anti-inflammatory agents. This document outlines the current understanding of these applications and provides practical protocols for their synthesis and biological evaluation.
Antimicrobial Applications
Derivatives of this compound, particularly N-substituted phthalimides, have demonstrated notable antimicrobial activity. The bulky adamantane cage is thought to facilitate interaction with and disruption of microbial cell membranes.
Quantitative Antimicrobial Data
The following table summarizes the reported minimum inhibitory concentrations (MIC) for N-substituted phthalimide derivatives of this compound and the structurally similar 1-adamantane-methanol.
| Compound Name/Structure | Test Organism | MIC (µg/mL) | Reference |
| 4-(adamant-1-ylethylenoxycarbonyl)-N-(L-phenylalanyl)phthalimide (Derivative of this compound) | Bacillus cereus | 15 | [1] |
| 4-(adamant-1-ylmethylenoxycarbonyl)-N-(L-leucyl)phthalimide (Derivative of 1-Adamantane-methanol) | Bacillus cereus | 8 | [1] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide (Derivative of 1-Adamantane-methanol) | Staphylococcus aureus | 0.022 | [2] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide (Derivative of 1-Adamantane-methanol) | Staphylococcus aureus | 0.05 | [2] |
Note: Data for 1-adamantane-methanol derivatives is included to suggest the potential activity of analogous this compound derivatives, though direct testing is required for confirmation.
Experimental Protocols
This protocol describes a two-step synthesis of N-substituted phthalimides derived from this compound.
Step 1: Synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalic anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as toluene.
-
Addition of Reagents: Add trimellitic anhydride chloride (1 equivalent) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 4-(adamant-1-ylethylenoxycarbonyl)phthalic anhydride.
Step 2: Synthesis of N-substituted Phthalimides
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(adamant-1-ylethylenoxycarbonyl)phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Amine: Add the desired primary amine or amino acid (1 equivalent) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The N-substituted phthalimide derivative will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).
Diagram of the Synthesis Workflow
Caption: Workflow for the two-step synthesis of N-substituted phthalimide derivatives.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 0.1 to 1000 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Applications
Adamantane derivatives have been investigated for their anti-inflammatory properties, with evidence suggesting their ability to modulate key inflammatory pathways. While specific in vivo data for this compound derivatives is limited, the general class of adamantane compounds has shown promise.[3] A plausible mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Proposed Anti-inflammatory Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory enzymes like COX-2, leading to the production of prostaglandins, which are key mediators of inflammation. Adamantane derivatives may exert their anti-inflammatory effects by inhibiting the activity of COX enzymes.
Diagram of the COX-Mediated Inflammatory Pathway
References
- 1. Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1-Adamantyl)ethanol as a Versatile Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Adamantyl)ethanol is a key chemical intermediate characterized by the bulky and highly lipophilic adamantane cage attached to a reactive ethanol moiety. This unique structural combination makes it an attractive starting material for the synthesis of a diverse range of compounds with significant therapeutic potential. The adamantane group can enhance the metabolic stability and bioavailability of drug candidates, and its rigid structure allows for precise orientation within target binding sites. These properties have led to the exploration of this compound derivatives in various therapeutic areas, most notably in the development of enzyme inhibitors and antiviral agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel pharmaceutical agents, with a focus on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and anti-influenza compounds.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 26750-08-3 | [1] |
| Molecular Formula | C₁₂H₂₀O | [1] |
| Molecular Weight | 180.29 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 74-76 °C | |
| Boiling Point | 255.4 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water. |
Application 1: Synthesis of 11β-HSD1 Inhibitors
Background: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the peripheral metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol. Overexpression of 11β-HSD1 is implicated in various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. Therefore, the inhibition of 11β-HSD1 presents a promising therapeutic strategy. The lipophilic adamantyl group of this compound can effectively occupy the hydrophobic pocket of the 11β-HSD1 active site, making it an excellent scaffold for potent inhibitors.[2]
Featured Derivative: Adamantyl Ethanone Pyridyl Ether
A series of adamantyl ethanone pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-HSD1.[3] These compounds typically consist of the adamantyl group linked to a pyridyl moiety through an ethanone ether linker.
Signaling Pathway and Mechanism of Action:
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(1-Adamantyl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(1-Adamantyl)ethanol, a key intermediate in various research and development applications. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Grignard Reaction: The reaction of 1-acetyladamantane with a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide).[1]
-
Reduction of 1-Acetyladamantane: The reduction of the ketone functionality of 1-acetyladamantane using a hydride reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][3]
Q2: What are the main challenges associated with the synthesis of this compound?
A2: Due to the bulky nature of the adamantyl group, researchers may encounter the following issues:
-
Low Reaction Yields: Steric hindrance can slow down the reaction rate and lead to incomplete conversion.
-
Side Product Formation: Competing reactions can occur, particularly in the Grignard synthesis.
-
Purification Difficulties: Separating the desired product from starting materials and byproducts can be challenging.
Q3: How can I improve the yield of the Grignard reaction?
A3: To optimize the Grignard synthesis of this compound, consider the following:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
-
Activation of Magnesium: The magnesium turnings should be activated to ensure reaction initiation. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
-
Slow Addition of Reagents: Add the solution of 1-acetyladamantane to the Grignard reagent slowly to control the exothermic reaction and minimize side reactions.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are suitable solvents for Grignard reactions.[6]
Q4: Which reducing agent is better for the reduction of 1-acetyladamantane, NaBH₄ or LiAlH₄?
A4: Both NaBH₄ and LiAlH₄ can effectively reduce 1-acetyladamantane.
-
Sodium Borohydride (NaBH₄): Is a milder and safer reducing agent, typically used in alcoholic solvents like methanol or ethanol.[7][8] It is generally sufficient for the reduction of simple ketones.
-
Lithium Aluminum Hydride (LiAlH₄): Is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF.[9][10] While highly effective, it is also more hazardous and requires stringent anhydrous conditions. For this particular synthesis, NaBH₄ is often the preferred choice due to its ease of handling and high efficiency.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no color change or exotherm) | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in reagents or glassware. 3. Impure alkyl halide. | 1. Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. Gently crush the magnesium turnings with a dry glass rod.[5] 2. Ensure all glassware is thoroughly oven-dried. Use freshly distilled anhydrous solvents. 3. Use freshly distilled or high-purity alkyl halide. |
| Low yield of this compound | 1. Incomplete reaction due to steric hindrance. 2. Grignard reagent decomposition. 3. Formation of side products (e.g., enolization of the ketone). | 1. Increase the reaction time and/or use a slight excess of the Grignard reagent. 2. Maintain strict anhydrous conditions throughout the reaction. 3. Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. |
| Presence of a significant amount of unreacted 1-acetyladamantane | 1. Insufficient Grignard reagent. 2. Poor quality of Grignard reagent. | 1. Use a larger excess of the Grignard reagent (e.g., 1.5-2 equivalents). 2. Prepare the Grignard reagent fresh before use. Titrate the Grignard reagent to determine its exact concentration. |
| Formation of a white precipitate during workup that is difficult to dissolve | Magnesium salts (alkoxides and hydroxides). | Add a saturated aqueous solution of ammonium chloride (NH₄Cl) during the workup to help dissolve the magnesium salts.[10] Alternatively, use dilute hydrochloric acid, but add it slowly and with cooling. |
Reduction Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction (presence of starting material) | 1. Insufficient reducing agent. 2. Deactivated reducing agent. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). 2. Use fresh, high-quality NaBH₄ or LiAlH₄. Store reducing agents in a desiccator. |
| Low product yield after workup | 1. Product loss during extraction. 2. Incomplete hydrolysis of the intermediate alkoxide. | 1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Ensure complete quenching of the reaction and hydrolysis by adding water or dilute acid slowly until no more gas evolves. |
| Vigorous, uncontrollable reaction during quenching (especially with LiAlH₄) | Rapid addition of water or protic solvent to excess LiAlH₄. | Quench the reaction by slowly adding ethyl acetate first to consume the excess LiAlH₄, followed by the cautious addition of water or dilute acid.[9] Always perform the quenching step in an ice bath. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
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1-Acetyladamantane
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Magnesium turnings
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Methyl iodide
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Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.
-
Add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
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Once the reaction is initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with 1-Acetyladamantane: Dissolve 1-acetyladamantane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the solution of 1-acetyladamantane dropwise to the stirred Grignard reagent over 30-60 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent like hexane.
Protocol 2: Synthesis of this compound via Reduction with NaBH₄
Materials:
-
1-Acetyladamantane
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction: In a round-bottom flask, dissolve 1-acetyladamantane (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of water.
-
Add 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purification: Purify the product by column chromatography or recrystallization as described in Protocol 1.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Grignard Reaction | NaBH₄ Reduction |
| Starting Material | 1-Acetyladamantane | 1-Acetyladamantane |
| Primary Reagent | CH₃MgI or CH₃MgBr | NaBH₄ |
| Typical Solvent | Anhydrous Diethyl Ether/THF | Methanol/Ethanol |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Typical Yield | 70-85% | 85-95% |
| Common Side Products | Enolization byproducts, unreacted starting material | None typically observed |
| Safety Considerations | Requires strict anhydrous conditions; Grignard reagents are pyrophoric. | NaBH₄ is flammable and reacts with acid to produce hydrogen gas. |
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound via NaBH₄ reduction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. leah4sci.com [leah4sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preparation of 1-(1-Adamantyl)ethanol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(1-Adamantyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A: Low yields in the Grignard reaction for the preparation of this compound can be attributed to several critical factors:
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Presence of Moisture: Grignard reagents are highly reactive towards protic sources, such as water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the reaction with 1-adamantanecarboxaldehyde.
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Impure Starting Materials: The purity of both the 1-adamantanecarboxaldehyde and the methylmagnesium halide is crucial. Impurities in the aldehyde can lead to side reactions, while impurities or degradation of the Grignard reagent will lower its effective concentration.
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Suboptimal Reaction Temperature: The Grignard reaction is exothermic. If the temperature is too high, it can promote side reactions. Conversely, a temperature that is too low may lead to an incomplete reaction.
-
Inefficient Grignard Reagent Formation: If preparing the Grignard reagent in situ, incomplete reaction between the magnesium and the methyl halide will result in a lower concentration of the active reagent.
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Side Reactions: The sterically bulky adamantyl group can influence the reaction pathway. Potential side reactions include the enolization of the aldehyde and reduction of the aldehyde to the corresponding alcohol (1-adamantylmethanol).
Q2: I am observing significant amounts of a byproduct with a similar retention factor to my product in TLC analysis. What could it be?
A: A common byproduct in the Grignard reaction with aldehydes, especially with sterically hindered substrates, is the corresponding primary alcohol, in this case, 1-adamantylmethanol. This can result from the reduction of 1-adamantanecarboxaldehyde by the Grignard reagent, where the Grignard reagent acts as a hydride donor. Another possibility is unreacted 1-adamantanecarboxaldehyde if the reaction did not go to completion.
Q3: The reaction mixture turned dark and viscous, making stirring difficult. Is this normal?
A: It is common for Grignard reaction mixtures to become thick or cloudy due to the formation of the magnesium alkoxide salt intermediate, which may precipitate from the ethereal solvent. However, excessive darkening could indicate side reactions or decomposition, possibly due to overheating or the presence of impurities. Ensure efficient stirring to maintain a homogeneous mixture as much as possible.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the preparation of this compound via a Grignard reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[1] These solvents are aprotic and help to stabilize the Grignard reagent. It is critical to use anhydrous grades of these solvents to prevent quenching the Grignard reagent.
Q2: How can I ensure my reaction is completely anhydrous?
A2: All glassware should be thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator or under a stream of inert gas (e.g., nitrogen or argon) immediately before use. Solvents should be freshly distilled from an appropriate drying agent or purchased as anhydrous grade and handled under an inert atmosphere. Starting materials should also be dry.
Q3: What is the best method to purify the crude this compound?
A3: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol-water or hexane, can be effective if the impurities have significantly different solubilities than the product.[2][3] For higher purity, column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is recommended.
Q4: Can I use a different methylating agent instead of a Grignard reagent?
A4: While other organometallic reagents like methyllithium could also be used, methyl Grignard reagents (methylmagnesium bromide or iodide) are typically preferred for this type of transformation due to their ease of preparation, handling, and generally good yields in reactions with aldehydes.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is illustrative and serves as a guideline for optimization.
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Yield (%) | Notes |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF | Diethyl Ether (not anhydrous) | Dichloromethane | 85-95% (A & B), <10% (C), 0% (D) | Ethereal solvents are essential for Grignard reagent stability. Protic or halogenated solvents are incompatible. |
| Temperature | 0 °C to room temp. | -20 °C | 50 °C (reflux) | 80-90% | Low temperatures are generally favored to minimize side reactions. High temperatures can lead to decomposition. | |
| Grignard Reagent | 1.1 equivalents | 2.0 equivalents | 0.8 equivalents | ~90% | A slight excess of the Grignard reagent ensures complete conversion of the aldehyde. A large excess can increase side products. | |
| Reaction Time | 2 hours | 6 hours | 30 minutes | 85-95% | Reaction time should be monitored by TLC to ensure completion. Incomplete reactions will lower the yield. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 1-adamantanecarboxaldehyde and methylmagnesium bromide.
Materials:
-
1-Adamantanecarboxaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
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Glassware (oven-dried)
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Magnetic stirrer and stir bar
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Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reactant Addition: To the flask, add 1-adamantanecarboxaldehyde (1.0 eq) dissolved in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Grignard Reagent Addition: Add methylmagnesium bromide solution (1.1 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of 1-(1-Adamantyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 1-(1-Adamantyl)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. The two most common methods are the reduction of 1-acetyladamantane and the Grignard reaction of 1-adamantanecarboxaldehyde with a methylmagnesium halide.
-
From Reduction of 1-Acetyladamantane: The primary impurity is typically unreacted 1-acetyladamantane . If a stronger reducing agent than sodium borohydride is used, over-reduction to other species is a possibility, though less common.
-
From Grignard Reaction: This route can introduce several byproducts. Common impurities include the starting material, 1-adamantanecarboxaldehyde , and byproducts from the Grignard reagent itself, such as homocoupling products (e.g., ethane from methylmagnesium bromide). Additionally, if the reaction is exposed to oxygen, peroxide species can form, which upon workup may lead to corresponding alcohols.
Q2: My crude this compound appears as an oil instead of a solid. What should I do?
A2: "Oiling out" is a common issue in the purification of adamantane derivatives. This can occur if the melting point of the impure mixture is lower than the temperature of the crystallization medium or if there is a significant amount of solvent or low-melting impurities present.
Troubleshooting Steps:
-
Ensure complete removal of the reaction solvent: Use a rotary evaporator to thoroughly remove all volatile solvents from the crude product.
-
Attempt trituration: Add a small amount of a non-polar solvent in which the desired product is sparingly soluble at room temperature (e.g., cold hexane). Vigorously stir or sonicate the mixture. This can often induce crystallization of the desired product while dissolving oily impurities.
-
Re-dissolve and slowly recrystallize: Dissolve the oil in a minimal amount of a suitable hot solvent (e.g., ethanol/water or hexane) and allow it to cool very slowly to room temperature, followed by cooling in an ice bath. Slow cooling is crucial for forming a crystalline solid rather than an oil.
Q3: After recrystallization, the purity of my this compound has not significantly improved. What could be the reason?
A3: This issue can arise from several factors related to the chosen recrystallization solvent and procedure.
Troubleshooting Steps:
-
Solvent Selection: The chosen solvent may be too good, dissolving both the product and impurities effectively even at low temperatures. Conversely, if the solvent is too poor, the impurities may co-precipitate with the product. Experiment with different solvent systems. A good starting point is a solvent pair like ethanol-water or a non-polar solvent like hexane.
-
Insufficient Cooling: Ensure the solution is cooled for a sufficient amount of time at a low enough temperature (e.g., in an ice bath) to maximize the recovery of the purified product.
-
Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving a significant portion of the product.
Q4: How can I effectively remove the unreacted starting material from my product?
A4: Both common starting materials, 1-acetyladamantane and 1-adamantanecarboxaldehyde, have different polarities than the desired alcohol product, which allows for their separation by chromatographic methods.
-
Column Chromatography: This is the most effective method for separating the starting material from the product. Due to the hydroxyl group, this compound is more polar than both 1-acetyladamantane and 1-adamantanecarboxaldehyde. Therefore, the product will have a lower Rf value on a silica gel TLC plate and will elute later from a silica gel column.
-
Recrystallization: Careful selection of a recrystallization solvent can also aid in separating the starting material. The solubility differences between the ketone/aldehyde and the alcohol can be exploited.
Troubleshooting Guides
Purification by Recrystallization
Issue: Low recovery of this compound after recrystallization.
| Potential Cause | Troubleshooting Action |
| Too much solvent used. | Evaporate some of the solvent and re-cool the solution. For future experiments, use the minimum amount of hot solvent required to dissolve the crude product. |
| The compound is significantly soluble in the cold solvent. | Choose a different solvent or solvent system where the compound has lower solubility at cold temperatures. Refer to the solubility data table below. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask. If crystals form in the funnel, add a small amount of hot solvent to redissolve them. |
| Crystals washed with too much or warm solvent. | Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Purification by Column Chromatography
Issue: Poor separation of this compound from impurities.
| Potential Cause | Troubleshooting Action |
| Incorrect mobile phase polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. For silica gel, if the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity. |
| Column overloading. | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Column packing issues (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Co-elution of impurities. | If an impurity has a very similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Hexane | Sparingly Soluble | Soluble | Good for single-solvent recrystallization. |
| Ethanol | Soluble | Very Soluble | Can be used as part of a solvent-pair system with water. |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent with ethanol. |
| Dichloromethane | Very Soluble | Very Soluble | Generally not suitable for recrystallization. |
| Acetone | Soluble | Very Soluble | Generally not suitable for single-solvent recrystallization. |
Table 2: Typical Thin Layer Chromatography (TLC) Data on Silica Gel
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 1-Adamantanecarboxaldehyde | 9:1 | 0.6 - 0.7 |
| 1-Acetyladamantane | 9:1 | 0.5 - 0.6 |
| This compound | 9:1 | 0.3 - 0.4 |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 9:1 or 8:2 hexane:ethyl acetate) to elute the more polar product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Stability and degradation of 1-(1-Adamantyl)ethanol
Welcome to the technical support center for 1-(1-Adamantyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a white crystalline solid known for its stable adamantane core.[1] The adamantane moiety generally confers high thermal stability and lipophilicity to molecules.[1][2] It is considered stable under standard storage conditions but is incompatible with strong oxidizing agents, strong acids, and acid halides.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the structure of this compound, a primary alcohol, the following degradation pathways can be anticipated under forced degradation conditions:
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Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde (1-adamantylacetaldehyde), while stronger oxidation could lead to the carboxylic acid (1-adamantaneacetic acid).[3][4][5]
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Dehydration: Under acidic conditions and heat, dehydration of the alcohol could occur, leading to the formation of 1-vinyladamantane.
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Thermal Decomposition: At high temperatures, cleavage of the C-C bond between the adamantane cage and the ethanol side chain could occur. The adamantane cage itself is thermally very stable.[1]
Q3: I am observing unexpected peaks in my analysis after storing a solution of this compound. What could be the cause?
A3: Unexpected peaks could be due to degradation. Consider the following:
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Solvent Interaction: Was the compound dissolved in a solvent that could react with it? For example, acidic or basic solvents can promote hydrolysis or other reactions.
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Exposure to Light: Photodegradation can occur, especially if the solution was not stored in an amber vial or protected from light.
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Oxidation: If the solution was not purged with an inert gas (like nitrogen or argon), dissolved oxygen could lead to oxidative degradation.
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Contamination: Ensure that the solvent and storage container were free from contaminants that could act as catalysts for degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent storage conditions | Ensure all samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure). Use calibrated stability chambers. |
| Sample preparation variability | Standardize the sample preparation protocol. Ensure consistent solvent purity, concentration, and handling time for each sample. |
| Analytical method not stability-indicating | The analytical method must be able to separate the intact drug from all potential degradation products. Validate the method according to ICH Q2(R1) guidelines, including forced degradation studies.[6] |
Issue 2: Significant degradation observed under mild stress conditions.
| Possible Cause | Troubleshooting Step |
| Presence of catalytic impurities | Analyze the sample for trace metals or other impurities that could be catalyzing degradation. Use high-purity solvents and reagents. |
| Incorrect pH of the solution | The pH of the solution can significantly impact hydrolytic stability. Measure and control the pH of the sample solutions. |
| Photoreactivity | The compound may be more photosensitive than anticipated. Conduct a confirmatory photostability study according to ICH Q1B guidelines. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products that may not be relevant to formal stability studies.[6]
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with 0.1 M HCl.
-
For base hydrolysis, mix the stock solution with 0.1 M NaOH.
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Incubate the solutions at a controlled temperature (e.g., 60°C).
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Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots (the acidic sample with a base and the basic sample with an acid) before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points and analyze.
-
3. Thermal Degradation:
-
Protocol:
-
Place the solid this compound in a controlled temperature oven (e.g., 80°C).
-
Prepare a solution of the compound (1 mg/mL) and store it at the same elevated temperature.
-
Sample at various time points and analyze for degradation.
-
4. Photodegradation:
-
Protocol:
-
Expose a solution of this compound (1 mg/mL) and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after a specified duration of exposure.
-
Quantitative Data Summary
The following table presents hypothetical quantitative data from forced degradation studies to illustrate the expected stability profile.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 8% | 1-Vinyladamantane |
| 0.1 M NaOH | 24 hours | 60°C | 3% | No significant degradation |
| 3% H₂O₂ | 24 hours | Room Temp | 15% | 1-Adamantylacetaldehyde, 1-Adamantaneacetic acid |
| Solid State | 7 days | 80°C | < 1% | No significant degradation |
| Solution | 7 days | 80°C | 5% | Minor unidentified peaks |
| Photostability | ICH Q1B | 25°C | 2% | Minor unidentified peaks |
Signaling Pathways and Experimental Workflows
While there is no specific signaling pathway directly attributed to this compound in the current literature, adamantane derivatives are known to interact with various biological targets, including ion channels and receptors.[8] For instance, some adamantane derivatives act as antagonists for the P2X7 receptor, a ligand-gated ion channel involved in pain and inflammation.[8] The following diagram illustrates a generalized workflow for screening a compound like this compound for its effect on a cell signaling pathway.
Caption: Workflow for evaluating the bioactivity of this compound.
The following diagram illustrates the logical relationship in a forced degradation study.
Caption: Logical workflow of a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. passmyexams.co.uk [passmyexams.co.uk]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(1-Adamantyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Adamantyl)ethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound from 1-adamantyl methyl ketone resulted in a low yield. What are the potential causes and solutions?
A1: Low yields in the reduction of 1-adamantyl methyl ketone are often due to incomplete reaction or side reactions. Here are some common causes and troubleshooting steps:
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Insufficient Reducing Agent: Ensure the molar ratio of the reducing agent (e.g., NaBH₄, LiAlH₄) to the ketone is adequate. A slight excess of the reducing agent is often recommended.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature, depending on the stability of the reagents.
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Quality of Reagents: The purity of the starting ketone and the activity of the reducing agent are crucial. Use freshly opened or properly stored reducing agents. The quality of the solvent is also important; ensure it is dry and of an appropriate grade.
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Work-up Procedure: Product loss can occur during the work-up. Ensure the pH is adjusted correctly to quench the reaction and protonate the resulting alkoxide. Inefficient extraction from the aqueous layer can also lead to lower yields. Perform multiple extractions with a suitable organic solvent.
Q2: I am observing a significant amount of an unexpected byproduct in my Grignard synthesis intended for this compound. What could this byproduct be?
A2: When synthesizing this compound via a Grignard reaction (e.g., reacting an adamantyl Grignard reagent with acetaldehyde or methylmagnesium bromide with 1-adamantanecarboxaldehyde), several side reactions can occur due to the sterically bulky adamantyl group.
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Reduction of the Carbonyl: The Grignard reagent can act as a reducing agent, especially if it has β-hydrogens (e.g., ethylmagnesium bromide). This results in the formation of a secondary alcohol instead of the desired tertiary alcohol. For instance, the reaction of a Grignard reagent with a ketone can yield a reduced product alongside the expected addition product.[1][2]
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Enolization: If the carbonyl compound has acidic α-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This quenches the Grignard reagent and reduces the yield of the desired alcohol. After work-up, the starting carbonyl compound is often recovered.[3]
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Wurtz Coupling: Reaction between the Grignard reagent and any unreacted alkyl halide can lead to the formation of a coupled alkane byproduct.
To minimize these side reactions, consider using a Grignard reagent with no β-hydrogens (e.g., methylmagnesium bromide) if possible, and ensure slow addition of the Grignard reagent at low temperatures.
Q3: During the synthesis of the precursor, 1-adamantyl methyl ketone, from adamantane-1-carbonyl chloride and a methyl Grignard reagent, I isolated a high-boiling point byproduct. What is its likely identity?
A3: A common side reaction in the synthesis of ketones from acyl chlorides and Grignard reagents is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, yielding a tertiary alcohol.[1] In your case, this would be 2-(1-adamantyl)propan-2-ol.
Another possibility, if an excess of the acyl chloride is present, is the formation of a 1,3-diketone. This can occur if the intermediate magnesium enolate of the product ketone reacts with another molecule of the acyl chloride.[1]
Q4: How can I minimize the formation of esters as byproducts when using etheral solvents like THF or diethyl ether in my Grignard reaction?
A4: The formation of esters can occur when the acyl chloride reacts with the ether solvent, a reaction that can be catalyzed by Lewis acids like MgBr₂ formed in situ.[1] To suppress this side reaction:
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Control Reaction Time: Avoid unnecessarily long reaction times, as the formation of these esters is often a slow process.[1]
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Solvent Choice: Consider replacing a portion of the THF with a less reactive solvent like toluene. It has been shown that replacing up to 70% of THF with toluene can suppress the formation of undesirable side products.[1]
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Temperature Control: Maintain a low reaction temperature during the addition of the Grignard reagent.
Quantitative Data Summary
The following table summarizes typical yields and byproduct formation in reactions relevant to the synthesis of this compound and its precursors. The data is based on the synthesis of 1-adamantyl ketones, which provides a good model for understanding the reactivity of adamantyl derivatives.
| Reaction | Desired Product | Typical Yield (%) | Key Side Products | Factors Influencing Side Product Formation |
| Adamantane-1-carbonyl chloride + MeMgI | 1-Adamantyl methyl ketone | ~70-80% | 2-(1-Adamantyl)propan-2-ol, 1,3-diketones | Molar ratio of reagents, reaction temperature, solvent.[1] |
| Adamantane-1-carbonyl chloride + EtMgBr | 1-Adamantyl ethyl ketone | Variable | 1-(1-Adamantyl)propan-1-ol (reduction product) | Steric hindrance of the Grignard reagent, presence of β-hydrogens.[1][2] |
| Reduction of 1-Adamantyl methyl ketone | This compound | >90% | Unreacted ketone | Choice and amount of reducing agent, reaction conditions. |
Experimental Protocols
Synthesis of 1-Adamantyl Methyl Ketone from Adamantane-1-carbonyl chloride [1]
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A solution of adamantane-1-carbonyl chloride (5.0 mmol) in 40 ml of freshly distilled diethyl ether is prepared in a flame-dried, three-necked flask under an argon atmosphere.
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The solution is cooled to 5 °C in an ice bath.
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One equivalent of a methylmagnesium iodide solution in diethyl ether is added in one portion.
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The reaction mixture is allowed to warm to room temperature and stirred for 48 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Reduction of 1-Adamantyl Methyl Ketone to this compound
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1-Adamantyl methyl ketone (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
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The solution is cooled to 0 °C in an ice bath.
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Sodium borohydride (1.1 - 1.5 eq) is added portion-wise to the stirred solution.
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The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
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The solvent is removed under reduced pressure.
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The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude product.
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The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the Grignard synthesis of 1-adamantyl ketones.
References
Technical Support Center: Scaling Up the Synthesis of 1-(1-Adamantyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-(1-Adamantyl)ethanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for scaling up the production of this compound?
A1: The most practical and scalable methods for the synthesis of this compound involve the use of a Grignard reagent. Two primary routes are recommended:
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Route A: Reaction of 1-Adamantylmagnesium Bromide with Acetaldehyde.
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Route B: Reaction of 1-Adamantylmagnesium Bromide with Ethylene Oxide.
Both routes are effective for carbon-carbon bond formation and the introduction of the hydroxyethyl group to the adamantane core. The choice between them may depend on the availability of starting materials, safety considerations, and desired scale.
Q2: What are the critical challenges when preparing the 1-Adamantylmagnesium Bromide Grignard reagent at a larger scale?
A2: The formation of 1-Adamantylmagnesium Bromide can be challenging, primarily due to the steric hindrance of the tertiary bridgehead position of the bromine atom on the adamantane cage. This can lead to slow initiation and competing side reactions. Key challenges include:
-
Initiation: The reaction can be difficult to start.
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Wurtz Coupling: A significant side reaction where the Grignard reagent couples with the starting 1-bromoadamantane to form biadamantane.
-
Reduction: The Grignard reagent can be protonated by trace amounts of water or other protic impurities, leading to the formation of adamantane.
Q3: How can I improve the yield and minimize side products during the Grignard reagent formation?
A3: To optimize the formation of 1-Adamantylmagnesium Bromide, consider the following:
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Magnesium Activation: Use highly reactive magnesium turnings. Activation can be achieved by stirring the magnesium under an inert atmosphere, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
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Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
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Slow Addition: Add the solution of 1-bromoadamantane slowly to the magnesium suspension to maintain a gentle reflux and minimize the concentration of the alkyl halide, which can reduce the rate of Wurtz coupling.
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Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether as it can better solvate and stabilize the Grignard reagent.
Q4: What are the common issues encountered during the reaction of the adamantyl Grignard reagent with acetaldehyde or ethylene oxide?
A4: Common problems include:
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Incomplete Reaction: Due to the steric bulk of the adamantyl group, the reaction may be sluggish. Ensuring a sufficient reaction time and maintaining an appropriate temperature is crucial.
-
Side Reactions with Acetaldehyde: Enolization of acetaldehyde can occur, especially with sterically hindered Grignard reagents, leading to the formation of byproducts.
-
Handling of Ethylene Oxide: Ethylene oxide is a toxic and flammable gas that requires specialized handling procedures, especially on a large scale. It is typically condensed and added as a liquid at low temperatures.
Q5: What are the recommended work-up and purification procedures for this compound at scale?
A5: After the Grignard reaction is complete, the reaction mixture is typically quenched by slowly adding it to an ice-cold aqueous solution of a weak acid, such as ammonium chloride, to protonate the alkoxide and dissolve the magnesium salts. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
For purification at scale, recrystallization is the preferred method. Suitable solvent systems need to be determined empirically but often involve a mixture of a good solvent (in which the product is soluble when hot) and a poor solvent (in which the product is less soluble when cold). Common choices could include hexanes, ethyl acetate, or mixtures thereof. Column chromatography is generally not practical for large-scale purification due to the cost and volume of solvent required.
Troubleshooting Guides
Grignard Reagent Formation (1-Adamantylmagnesium Bromide)
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).- Presence of moisture in glassware or solvent.- Impure 1-bromoadamantane. | - Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical grinding.- Flame-dry all glassware and use freshly distilled anhydrous solvents.- Ensure the purity of 1-bromoadamantane. |
| Low yield of Grignard reagent | - Wurtz coupling side reaction.- Quenching by protic impurities (water, alcohols).- Incomplete reaction. | - Add 1-bromoadamantane solution dropwise to maintain a low concentration.- Ensure strictly anhydrous conditions and an inert atmosphere.- Allow for sufficient reaction time (can be several hours). |
| Formation of a white precipitate | - Reaction with atmospheric oxygen or carbon dioxide.- Insoluble magnesium salts. | - Maintain a positive pressure of inert gas.- This is often normal; the Grignard reagent is in solution. |
Synthesis of this compound
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low yield of this compound | - Incomplete reaction of the sterically hindered Grignard reagent.- Side reactions of the electrophile (e.g., enolization of acetaldehyde).- Loss of product during work-up and purification. | - Increase reaction time and/or temperature (with caution).- Add the Grignard reagent to a solution of the electrophile at low temperature.- Optimize extraction and recrystallization procedures. |
| Presence of adamantane byproduct | - Protonation of the Grignard reagent by acidic protons. | - Ensure all reagents and solvents are strictly anhydrous. |
| Presence of biadamantane byproduct | - Wurtz coupling during Grignard formation. | - Optimize the Grignard reagent formation step (see above). |
| Difficulty in purification | - Oily or waxy crude product that is difficult to crystallize.- Presence of closely related impurities. | - Screen a variety of solvent systems for recrystallization.- Consider a hot filtration step to remove insoluble impurities before cooling.- If necessary, a short-path distillation under vacuum may be attempted before recrystallization. |
Data Presentation
Table 1: Illustrative Yields for the Synthesis of this compound
| Route | Scale (of 1-bromoadamantane) | Electrophile | Solvent | Typical Yield | Purity (after recrystallization) |
| A | 10 g | Acetaldehyde | THF | 60-75% | >98% |
| A | 100 g | Acetaldehyde | THF | 55-70% | >98% |
| B | 10 g | Ethylene Oxide | Diethyl Ether | 65-80% | >98% |
| B | 100 g | Ethylene Oxide | Diethyl Ether | 60-75% | >98% |
Note: These are illustrative yields and can vary based on specific reaction conditions and optimization.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O | [1][2] |
| Molecular Weight | 180.29 g/mol | [1][2] |
| Melting Point | 66-69 °C | |
| Appearance | White crystalline solid |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetaldehyde (Route A) - 100 g Scale
Materials:
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1-Bromoadamantane (100 g, 0.465 mol)
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Magnesium turnings (13.6 g, 0.56 mol)
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Anhydrous Tetrahydrofuran (THF) (800 mL)
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Iodine (a few crystals)
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Acetaldehyde (22.5 g, 0.51 mol), freshly distilled
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Add the magnesium turnings and a few crystals of iodine to the flask.
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Assemble the apparatus and flush with dry nitrogen.
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Add 100 mL of anhydrous THF to the flask.
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Prepare a solution of 1-bromoadamantane in 400 mL of anhydrous THF in the dropping funnel.
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Add a small portion (approx. 50 mL) of the 1-bromoadamantane solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle warming may be required.
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Once the reaction has started, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours.
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Cool the resulting greyish-brown Grignard solution to room temperature.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
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Prepare a solution of freshly distilled acetaldehyde in 100 mL of anhydrous THF in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a stirred slurry of crushed ice and saturated aqueous ammonium chloride solution (1 L).
-
Extract the aqueous layer with diethyl ether (3 x 300 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a white crystalline solid.
-
Visualizations
Experimental Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Grignard Initiation
Caption: Troubleshooting logic for Grignard reaction initiation.
References
Removal of unreacted starting materials from 1-(1-Adamantyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from 1-(1-Adamantyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in the synthesis of this compound?
A1: The synthesis of this compound is commonly achieved through a Grignard reaction. This involves the reaction of an adamantyl Grignard reagent (such as 1-adamantylmagnesium bromide) with acetaldehyde. Therefore, the most likely unreacted starting materials in your crude product are:
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1-Adamantyl Bromide: If the Grignard reagent was prepared from 1-bromoadamantane, any unreacted starting material will be present.
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Acetaldehyde: Due to its volatility and potential for side reactions, an excess of acetaldehyde is often used, leading to its presence in the crude product.
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Magnesium: Unreacted magnesium turnings from the Grignard reagent formation may also be present.
Q2: What are the key physical properties to consider when choosing a purification method?
A2: The differences in the physical properties of the product and the unreacted starting materials are crucial for selecting an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity |
| This compound | 180.29 | 66-69 | - | Moderately Polar |
| 1-Adamantyl Bromide | 215.13 | 116-120 | 226 | Non-polar |
| Acetaldehyde | 44.05 | -123.5 | 20.2 | Polar |
Data compiled from various chemical supplier and database sources.
Q3: What are the most suitable purification techniques for removing unreacted starting materials from this compound?
A3: Based on the physical properties, the following techniques are recommended:
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Distillation: Ideal for removing the highly volatile acetaldehyde.
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Column Chromatography: Effective for separating the moderately polar product from the non-polar 1-adamantyl bromide.
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Recrystallization: Can be used to purify the solid this compound from less soluble or more soluble impurities.
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Aqueous Workup: Essential for removing magnesium salts and any water-soluble impurities after the Grignard reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: My final product is an oil or a low-melting solid, and NMR analysis shows the presence of a significant amount of 1-adamantyl bromide.
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Cause: Incomplete reaction of the Grignard reagent or inefficient purification to remove the unreacted 1-adamantyl bromide.
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Solution:
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Optimize Reaction Conditions: Ensure your Grignard reaction goes to completion by using a slight excess of magnesium and allowing for sufficient reaction time.
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Column Chromatography: This is the most effective method to separate the more polar this compound from the non-polar 1-adamantyl bromide. A silica gel column with a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should provide good separation.
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Issue 2: My product has a sharp, pungent odor, and the yield is lower than expected.
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Cause: Presence of residual acetaldehyde. Its high volatility can also lead to loss of product during solvent removal under vacuum if not properly controlled.
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Solution:
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Aqueous Workup: A thorough aqueous workup will help to remove the majority of the water-soluble acetaldehyde.
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Careful Distillation: After the workup, a simple distillation at atmospheric pressure can be performed to remove the low-boiling acetaldehyde before purifying the final product. Be cautious with heating to avoid decomposition of the product.
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Vacuum Application: When removing the extraction solvent, apply vacuum gradually and use a cold trap to minimize the loss of the volatile product along with the solvent.
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Issue 3: After the aqueous workup, I have a persistent emulsion that is difficult to separate.
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Cause: Formation of magnesium salts that can stabilize emulsions.
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Solution:
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Addition of Saturated Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
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Filtration: Filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion and separate the layers.
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Patience: Sometimes, allowing the mixture to stand for an extended period can lead to the separation of the layers.
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Experimental Protocols
1. General Aqueous Workup Protocol for Grignard Reaction
This protocol is designed to quench the Grignard reaction and remove inorganic salts and water-soluble impurities.
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Cool the reaction mixture in an ice bath.
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Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The addition should be dropwise initially to control the exothermic reaction.
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Continue adding the NH₄Cl solution until the effervescence ceases and most of the magnesium salts have dissolved.
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
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Combine the organic layers and wash with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filter to remove the drying agent, and remove the solvent under reduced pressure.
2. Column Chromatography Protocol for Purification
This protocol provides a general guideline for the purification of this compound from unreacted 1-adamantyl bromide.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the top of the silica gel column.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). This will elute the non-polar 1-adamantyl bromide first.
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Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
3. Recrystallization Protocol
This protocol can be used for the final purification of solid this compound.
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Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or hexane/ethyl acetate, may be effective.
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Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common purification issues.
Characterization of byproducts in 1-(1-Adamantyl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Adamantyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Grignard Reaction: The reaction of 1-adamantylmagnesium bromide with acetaldehyde. This method is effective for forming the carbon-carbon bond directly.
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Reduction of a Ketone: The reduction of 1-adamantyl methyl ketone using a reducing agent like sodium borohydride.
Q2: I see an unexpected non-polar spot on my TLC plate after the Grignard reaction. What could it be?
A2: An unexpected non-polar spot is likely a coupling byproduct, such as biadamantane, formed from the reaction of the Grignard reagent with unreacted 1-bromoadamantane. It could also be unreacted 1-bromoadamantane itself.
Q3: My NMR spectrum shows a singlet around 1.7-1.8 ppm that doesn't correspond to my product. What is this impurity?
A3: This singlet could correspond to the methyl protons of unreacted 1-adamantyl methyl ketone if you are performing the reduction synthesis. In the case of the Grignard reaction, it could be indicative of adamantane, formed by the quenching of the Grignard reagent with trace amounts of water.
Q4: The yield of my reaction is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
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For Grignard synthesis:
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Incomplete formation of the Grignard reagent.
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Presence of moisture in the glassware or solvents, which quenches the Grignard reagent.[1]
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Side reactions, such as the formation of coupling products.
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-
For ketone reduction:
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Incomplete reaction.
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Degradation of the product during workup.
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Inefficient purification leading to product loss.
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Q5: How can I differentiate between this compound and potential byproducts using analytical techniques?
A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
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GC-MS: Will show different retention times and fragmentation patterns for the product and byproducts.
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NMR (¹H and ¹³C): Will provide distinct chemical shifts and coupling patterns for each compound, allowing for unambiguous structure elucidation.
Troubleshooting Guides
Issue 1: Presence of High Molecular Weight Impurity in Grignard Synthesis
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Symptom: A peak with a higher mass-to-charge ratio than the product is observed in the GC-MS analysis. A corresponding non-polar spot may be visible on the TLC plate.
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Possible Cause: Formation of biadamantane (C₂₀H₃₀) through Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.
-
Troubleshooting Steps:
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Ensure a slight excess of magnesium during the Grignard reagent formation.
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Add the 1-bromoadamantane slowly to the magnesium turnings to maintain a controlled reaction temperature and minimize side reactions.
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Consider using a different solvent system, as solvent can influence the reaction pathway.[2]
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Purify the final product using column chromatography with a non-polar eluent system to separate the biadamantane.
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Issue 2: Unreacted Starting Material in Ketone Reduction
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Symptom: Significant presence of 1-adamantyl methyl ketone in the final product mixture, confirmed by GC-MS or NMR.
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Possible Cause:
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Insufficient amount of reducing agent.
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Low reactivity of the reducing agent.
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Short reaction time or low reaction temperature.
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-
Troubleshooting Steps:
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Increase the molar equivalent of the reducing agent (e.g., sodium borohydride) to 1.5-2.0 equivalents.
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Increase the reaction time or gently warm the reaction mixture if the reducing agent allows.
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Ensure the quality and purity of the reducing agent.
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Data Presentation
Table 1: Common Byproducts in this compound Synthesis and Their Expected Analytical Data
| Byproduct Name | Synthetic Route | Expected Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, CDCl₃) | Key Mass Spec Fragments (m/z) |
| Adamantane | Grignard Reaction | 136.24 | ~1.75 (br s) | 136, 93, 79 |
| Biadamantane | Grignard Reaction | 268.46 | ~1.7-2.0 (complex multiplet) | 268, 135 |
| 1-Adamantanol | Grignard Reaction | 152.24 | ~1.6-2.1 (adamantyl protons), ~1.5 (OH) | 152, 135, 93 |
| 1-Adamantyl methyl ketone | Reduction | 178.27 | ~2.1 (s, 3H), ~1.7-2.0 (adamantyl protons) | 178, 135, 43 |
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
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Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Instrumentation: Use a gas chromatograph equipped with a mass selective detector.
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GC Conditions:
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Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
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Inlet Temperature: 250 °C.
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Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: 40-400 amu.
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-
Data Analysis: Identify the product and byproducts by comparing their retention times and mass spectra with reference libraries (e.g., NIST) and the expected fragmentation patterns.
Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation
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Sample Preparation: Dissolve 5-10 mg of the purified sample or crude mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard single pulse experiment.
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Number of Scans: 16-64, depending on the sample concentration.
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Relaxation Delay: 1-2 seconds.
-
-
Data Analysis: Integrate the peaks to determine the relative ratios of different species in the mixture. Use chemical shifts and coupling constants to confirm the structures of the product and any identified byproducts.
Mandatory Visualization
References
Technical Support Center: Functionalization of 1-(1-Adamantyl)ethanol
Welcome to the technical support center for the functionalization of 1-(1-Adamantyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for experiments involving this sterically hindered secondary alcohol.
Frequently Asked Questions (FAQs)
Q1: Why are functionalization reactions of the hydroxyl group in this compound often challenging?
A1: The primary challenge arises from the significant steric hindrance imposed by the bulky and rigid adamantyl cage. This steric bulk impedes the approach of reagents to the hydroxyl group, slowing down reaction rates and often leading to low yields or incomplete reactions. This is particularly true for reactions that proceed through sterically sensitive transition states, such as SN2 reactions.
Q2: What are the most common issues encountered when attempting to functionalize this compound?
A2: The most frequently reported issues include:
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Low or no conversion: The starting material is recovered largely unreacted.
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Slow reaction rates: Reactions may require significantly longer times compared to less hindered alcohols.
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Side reactions: Under forcing conditions (e.g., high temperatures), elimination or rearrangement reactions may compete with the desired substitution.
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Difficulty in purification: Separation of the desired product from unreacted starting material and byproducts can be challenging.
Q3: Are there general strategies to improve the success of functionalizing this alcohol?
A3: Yes, several strategies can be employed:
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Use of more reactive reagents: Employing highly reactive reagents can help overcome the activation energy barrier.
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Optimization of reaction conditions: This includes adjusting temperature, reaction time, and using appropriate catalysts.
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Choice of a suitable solvent: The solvent can play a crucial role in stabilizing intermediates and influencing reaction pathways.
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Activation of the hydroxyl group: Converting the hydroxyl group into a better leaving group can facilitate nucleophilic substitution.
Troubleshooting Guides
Esterification Reactions (e.g., Fischer Esterification)
Problem: Low yield of the corresponding ester.
| Potential Cause | Troubleshooting Recommendation |
| Steric Hindrance | Use a more reactive acylating agent, such as an acid chloride or anhydride, instead of a carboxylic acid. |
| Employ a catalyst that is less sensitive to steric bulk, for example, using DMAP (4-Dimethylaminopyridine) with an anhydride. | |
| Equilibrium Limitation | Use a large excess of the acylating agent or remove water as it is formed (e.g., using a Dean-Stark apparatus). |
| Insufficient Catalyst | Increase the catalyst loading or use a stronger acid catalyst like trifluoroacetic acid. |
Etherification Reactions (e.g., Williamson Ether Synthesis)
Problem: No or very low yield of the desired ether.
| Potential Cause | Troubleshooting Recommendation |
| SN2 Inaccessibility | The Williamson ether synthesis is often inefficient for secondary alcohols due to competing E2 elimination, which is exacerbated by the bulky adamantyl group. |
| Consider alternative methods such as using a more reactive alkylating agent like an alkyl triflate. | |
| Base-Induced Elimination | Use a non-hindered, strong base (e.g., NaH) at low temperatures to deprotonate the alcohol before adding the alkylating agent. |
| Low Reactivity | Increase the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or GC. |
Oxidation to 1-(1-Adamantyl)ethanone
Problem: Incomplete oxidation or formation of side products.
| Potential Cause | Troubleshooting Recommendation |
| Steric Hindrance | Use a less sterically demanding oxidizing agent. Swern oxidation or Dess-Martin periodinane are often effective for hindered alcohols.[1][2][3][4][5] |
| Over-oxidation | This is generally not an issue for secondary alcohols, but if harsh conditions are used, C-C bond cleavage might occur. Use mild and selective oxidizing agents. |
| Low Reactivity | Ensure the oxidizing agent is fresh and used in sufficient excess. |
Experimental Protocols
Protocol 1: Esterification using Acetic Anhydride and DMAP
This protocol describes the synthesis of 1-(1-adamantyl)ethyl acetate.
Materials:
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This compound
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Acetic anhydride
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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Add DMAP (0.1 eq) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation using Swern Oxidation
This protocol describes the oxidation of this compound to 1-(1-adamantyl)ethanone.
Materials:
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO), anhydrous
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Dichloromethane (DCM), anhydrous
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This compound
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Triethylamine (TEA)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.[1]
-
Stir the mixture for 30 minutes at -78 °C.
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Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
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Stir for 1 hour at -78 °C.
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Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
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Allow the reaction to warm to room temperature.
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Add water to quench the reaction and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Antiviral Activity of 1-(1-Adamantyl)ethanol and Amantadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of 1-(1-Adamantyl)ethanol and the well-established antiviral drug, amantadine. While amantadine has a long history of use against influenza A virus, this document seeks to objectively evaluate the available scientific evidence for both compounds. This comparison is based on published experimental data, with a focus on quantitative analysis and detailed methodologies.
Executive Summary
Amantadine is a first-generation antiviral drug known for its activity against influenza A virus, primarily through the inhibition of the viral M2 proton ion channel.[1] Its clinical utility, however, has been significantly diminished due to the widespread emergence of resistant viral strains.[1] In contrast, a comprehensive review of publicly available scientific literature reveals a notable absence of studies investigating the antiviral activity of this compound. While structurally related to amantadine, the lack of an amino group in this compound fundamentally alters its chemical properties, making it highly unlikely to share amantadine's mechanism of action against the M2 ion channel. Consequently, no direct comparative data on their antiviral efficacy is available.
This guide will first present the established antiviral profile of amantadine, followed by a detailed description of the standard experimental protocols used to assess antiviral activity. This will provide a framework for understanding how a compound like this compound would be evaluated.
Amantadine: Antiviral Performance
Amantadine's antiviral activity is specific to influenza A virus and it has no effect on influenza B virus.[2] Its mechanism of action involves blocking the M2 proton channel, which is essential for the uncoating of the virus within the host cell.[2]
Quantitative Antiviral Data for Amantadine
The antiviral efficacy of amantadine is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to host cells. The selectivity index (SI), the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
| Compound | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amantadine | Influenza A/H3N2 | Plaque Reduction | MDCK | ~1.0 - 5.0 | >662 | >132 - 662 |
| Amantadine | SARS-CoV-2 | Not Specified | Vero E6 | 83 - 119 | Not Specified | Not Specified |
Note: The provided data for Amantadine against Influenza A/H3N2 is a general range from the literature. Specific values can vary depending on the exact virus strain and experimental conditions. The data for SARS-CoV-2 indicates a much lower potency.
This compound: A Data Deficit
Despite extensive searches of scientific databases, no published studies containing quantitative data on the antiviral activity of this compound were identified. This lack of data prevents a direct comparison with amantadine. Structurally, this compound is an alcohol derivative of adamantane, lacking the crucial amino group present in amantadine. This primary amine is essential for amantadine's ability to block the M2 proton channel of the influenza A virus. Therefore, it is highly probable that this compound does not possess the same antiviral mechanism and is unlikely to be effective against influenza A via this pathway.
Experimental Protocols for Antiviral Activity Assessment
The following are detailed methodologies for key in vitro experiments used to evaluate the antiviral activity and cytotoxicity of compounds like adamantane derivatives.
Plaque Reduction Assay
This assay is a standard method for quantifying the ability of a compound to inhibit the production of infectious virus particles.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) is prepared in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
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Virus Adsorption: The plates are incubated for 1 hour at 37°C to allow the virus to attach to and enter the cells.
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Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium containing a semi-solid substance (e.g., agarose or methylcellulose) and various concentrations of the test compound is added. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized areas of cell death (plaques).
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Incubation: The plates are incubated for a period that allows for plaque formation, typically 2-4 days.
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Staining and Counting: The overlay medium is removed, and the cells are fixed and stained with a dye like crystal violet. Plaques appear as clear zones against a background of stained, uninfected cells.
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Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the quantity of new infectious virus particles produced in the presence of an antiviral compound.
Methodology:
-
Cell Seeding and Infection: Confluent monolayers of host cells are infected with the virus at a specific multiplicity of infection (MOI) to ensure that most cells are infected.
-
Compound Treatment: After a virus adsorption period, the inoculum is removed, and fresh medium containing different concentrations of the test compound is added.
-
Incubation: The plates are incubated for a full viral replication cycle (e.g., 24-72 hours).
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Harvesting Progeny Virus: The cell culture supernatant, containing newly produced virus particles, is collected.
-
Virus Titer Determination: The amount of infectious virus in the harvested supernatant is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The viral titers from the compound-treated wells are compared to the virus control wells. The percentage of virus yield reduction is calculated for each compound concentration, and the EC50 value is determined.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Methodology:
-
Cell Seeding: Host cells are seeded into 96-well plates.
-
Compound Treatment: Various concentrations of the test compound are added to the cells.
-
Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
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Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by comparing the absorbance of treated cells to that of untreated control cells.
Mechanism of Action: A Tale of Two Molecules
The established mechanism of action for amantadine against influenza A is the blockade of the M2 proton channel. This channel is crucial for the virus to release its genetic material into the host cell.
References
Comparative Biological Activity of Adamantane Alcohols: A Guide for Researchers
Introduction
Adamantane, a rigid and lipophilic tricyclic hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its unique cage-like structure imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and blood-brain barrier penetration, to drug candidates. While a multitude of adamantane derivatives have been synthesized and evaluated for a wide range of biological activities, this guide focuses on a comparative analysis of derivatives of the two primary positional isomers of adamantanol: 1-adamantanol and 2-adamantanol.
Historically, derivatives substituted at the tertiary bridgehead carbon (C1), such as the antiviral agent amantadine and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, have been extensively investigated and have reached clinical use.[1] In contrast, the biological potential of derivatives substituted at the secondary carbon (C2) is a more recent and burgeoning area of research. Due to a notable scarcity of direct biological activity data for 1-adamantanol and 2-adamantanol themselves, this comparison will primarily focus on their more extensively studied functionalized derivatives, particularly amino derivatives, to elucidate the structure-activity relationships governed by the substitution pattern on the adamantane core.[1][2]
Comparative Biological Activity: Data Summary
The biological activity of adamantane derivatives is significantly influenced by the position and nature of the substituents on the adamantane cage. The distinct electronic and steric environments of the C1 and C2 positions lead to different pharmacological profiles. The following table summarizes the available quantitative and qualitative data for key derivatives of 1-adamantanol and 2-adamantanol.
| Derivative Class | Compound | Primary Biological Activity | Key Findings | Reference |
| 1-Adamantanol Derivatives | Amantadine (1-aminoadamantane) | Antiviral (Influenza A) | M2 proton channel inhibitor. | [1] |
| Rimantadine (1-(1-aminoethyl)adamantane) | Antiviral (Influenza A) | Generally more active than amantadine.[3] | [1][3] | |
| Memantine (1-amino-3,5-dimethyladamantane) | Neuroprotective | Uncompetitive NMDA receptor antagonist.[1][2] | [1][2] | |
| 2-Adamantanol Derivatives | "2-Amantadine" (2-aminoadamantane) | Antiviral (Influenza A) | Less potent than amantadine. | [1] |
| "2-Rimantadine" | Antiviral (Influenza A) | 7.9 times more potent than amantadine and 3.7 times more potent than rimantadine. | [1] | |
| 5-hydroxyadamantan-2-one | Neuroprotective | Does not block NMDA receptors; enhances cerebral blood flow via the GABA-ergic system. | [4][5] |
Key Biological Activities and Mechanisms of Action
Antiviral Activity: M2 Proton Channel Blockade
The most renowned biological activity of adamantane derivatives is their ability to inhibit the replication of the influenza A virus. This effect is primarily mediated by the blockade of the M2 ion channel, a proton-selective channel crucial for the viral uncoating process within the host cell's endosome.[1][6] By blocking this channel, adamantane derivatives prevent the acidification of the virion interior, which is necessary for the release of viral ribonucleoprotein into the cytoplasm, thus halting viral replication.[6][7]
Neuroprotective Activity: NMDA Receptor Antagonism
The neuroprotective effects of certain adamantane derivatives are attributed to their role as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to overstimulation of NMDA receptors, causing an influx of Ca2+ and subsequent excitotoxicity and neuronal cell death.[8] Adamantane-based NMDA receptor antagonists like memantine bind within the ion channel when it is open, thereby blocking excessive calcium influx without affecting normal synaptic transmission.[1][2] The available data suggests that the 1-position on the adamantane scaffold is favorable for this interaction.[1]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the comparative evaluation of chemical compounds. Below are representative protocols for key assays used to determine the antiviral and neuroprotective activities of adamantane derivatives.
Antiviral Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Permissive cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
96-well or 12-well cell culture plates
-
Virus stock with a known titer
-
Test compounds (adamantane alcohols and their derivatives)
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed the cell culture plates with a monolayer of permissive cells and incubate until confluent.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
-
Compound Addition: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add the different concentrations of the test compounds.
-
Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining: Fix the cells and stain with crystal violet. The viable cells will be stained, while the areas of cell death due to viral replication (plaques) will remain clear.
-
Data Analysis: Count the number of plaques for each compound concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Neuroprotective MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to quantify the neuroprotective effect of a compound against a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or NMDA)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the 96-well plates with neuronal cells and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Toxin Exposure: Add the neurotoxin to the wells (except for the control wells) to induce cell death.
-
Incubation: Incubate the plates for a duration sufficient to induce significant cell death in the toxin-only treated wells (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the control group to determine the neuroprotective effect of the compounds.
Conclusion
While direct comparative data on the biological activities of 1-adamantanol and 2-adamantanol remains limited, the extensive research on their derivatives provides invaluable insights into the structure-activity relationships of this privileged scaffold. The position of substitution on the adamantane cage is a critical determinant of biological activity, with 1- and 2-substituted derivatives often exhibiting distinct pharmacological profiles. The available data on aminoadamantane derivatives suggests that the 2-position is a promising site for modification in the development of novel antiviral agents. Conversely, the 1-position appears to be favored for achieving neuroprotective effects through NMDA receptor antagonism. Further investigation into the biological activities of the parent adamantane alcohols and their simple derivatives is warranted to fully unlock their therapeutic potential and to guide the rational design of new adamantane-based medicines.
References
- 1. iitri.org [iitri.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1-(1-Adamantyl)ethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid and lipophilic hydrocarbon structure, is a privileged scaffold in medicinal chemistry and materials science. Its incorporation into molecules can significantly influence their physicochemical and pharmacological properties. 1-(1-Adamantyl)ethanol serves as a key starting material for the synthesis of various derivatives with modified functionalities. A thorough spectroscopic understanding of this parent alcohol and its derivatives is paramount for structural confirmation, purity assessment, and the elucidation of structure-activity relationships. This guide provides an objective comparison of the spectroscopic profiles of this compound and its common derivatives—1-(1-adamantyl)ethyl acetate, 1-(1-adamantyl)ethyl methanesulfonate (mesylate), and 1-(1-adamantyl)ethyl tosylate—supported by experimental data and detailed analytical protocols.
Spectroscopic Data Comparison
The substitution of the hydroxyl proton in this compound with acetate, mesylate, or tosylate groups induces characteristic changes in the spectroscopic signatures of the molecule. These changes are most evident in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectral Data
| Compound | Adamantyl Protons (δ, ppm) | -CH(OH)- or -CH(OR)- Proton (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 1.50-2.10 (m, 15H) | ~3.60 (q, 1H) | ~1.20 (d, 3H, -CH₃), ~1.80 (s, 1H, -OH) |
| 1-(1-Adamantyl)ethyl acetate | 1.50-2.10 (m, 15H) | ~4.70 (q, 1H) | ~1.30 (d, 3H, -CH-CH₃ ), ~2.05 (s, 3H, -COCH₃ ) |
| 1-(1-Adamantyl)ethyl methanesulfonate | 1.60-2.20 (m, 15H) | ~4.85 (q, 1H) | ~1.50 (d, 3H, -CH-CH₃ ), ~3.00 (s, 3H, -SO₂CH₃ ) |
| 1-(1-Adamantyl)ethyl tosylate | 1.50-2.15 (m, 15H) | ~4.75 (q, 1H) | ~1.45 (d, 3H, -CH-CH₃ ), ~2.45 (s, 3H, Ar-CH₃ ), ~7.35 (d, 2H, Ar-H), ~7.75 (d, 2H, Ar-H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Key Observations from ¹H NMR:
-
The multiplet corresponding to the adamantyl cage protons remains largely in the same region (δ 1.50-2.20 ppm) across all compounds.
-
The most significant change is the downfield shift of the methine proton (-CH-) upon derivatization. In the parent alcohol, this proton resonates at approximately 3.60 ppm. In the ester and sulfonate derivatives, this signal shifts to a more deshielded region (δ 4.70-4.85 ppm) due to the electron-withdrawing nature of the acetate, mesylate, and tosylate groups.
-
The appearance of new singlets confirms the addition of the respective functional groups: a singlet around 2.05 ppm for the acetyl methyl group, around 3.00 ppm for the mesyl methyl group, and around 2.45 ppm for the tosyl methyl group.
-
The tosylate derivative also exhibits characteristic aromatic proton signals in the δ 7.30-7.80 ppm region.
¹³C NMR Spectral Data
| Compound | Adamantyl Carbons (δ, ppm) | -CH(OH)- or -CH(OR)- Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | ~28.5 (CH₂), ~37.0 (CH), ~38.0 (CH₂), ~40.0 (C) | ~75.0 | ~23.0 (-CH₃) |
| 1-(1-Adamantyl)ethyl acetate | ~28.5 (CH₂), ~36.5 (CH), ~38.0 (CH₂), ~39.5 (C) | ~78.0 | ~21.0 (-COCH₃ ), ~22.0 (-CH-C H₃), ~170.0 (C=O) |
| 1-(1-Adamantyl)ethyl methanesulfonate | ~28.0 (CH₂), ~36.0 (CH), ~37.5 (CH₂), ~39.0 (C) | ~85.0 | ~21.5 (-CH-C H₃), ~38.5 (-SO₂C H₃) |
| 1-(1-Adamantyl)ethyl tosylate | ~28.0 (CH₂), ~36.0 (CH), ~37.5 (CH₂), ~39.0 (C) | ~85.5 | ~21.0 (Ar-C H₃), ~21.5 (-CH-C H₃), ~127.5, ~129.5, ~134.0, ~144.5 (Ar-C) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Key Observations from ¹³C NMR:
-
Similar to the proton spectra, the adamantyl carbon signals show minor shifts upon derivatization.
-
The carbinol carbon (-CH(OH)-) at approximately 75.0 ppm in the parent alcohol experiences a significant downfield shift to ~78.0 ppm in the acetate and even further to ~85.0-85.5 ppm in the sulfonate esters, reflecting the increased deshielding effect.
-
The acetate derivative shows a characteristic carbonyl carbon signal around 170.0 ppm.
-
The mesylate and tosylate derivatives show signals for their respective methyl carbons, and the tosylate additionally displays aromatic carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | S=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | 3600-3200 (broad, strong) | - | - | 1100-1000 (strong) |
| 1-(1-Adamantyl)ethyl acetate | - | ~1735 (strong) | - | ~1240 (strong) and ~1050 (strong) |
| 1-(1-Adamantyl)ethyl methanesulfonate | - | - | ~1350 and ~1170 (strong) | ~1000 (strong) |
| 1-(1-Adamantyl)ethyl tosylate | - | - | ~1360 and ~1175 (strong) | ~1000 (strong) |
Key Observations from IR Spectroscopy:
-
The most prominent feature of the this compound spectrum is the broad, strong O-H stretching band in the 3600-3200 cm⁻¹ region, which is absent in its derivatives.
-
The acetate derivative is characterized by a strong carbonyl (C=O) stretch at approximately 1735 cm⁻¹.
-
The mesylate and tosylate derivatives exhibit two strong S=O stretching bands around 1350-1360 cm⁻¹ (asymmetric) and 1170-1175 cm⁻¹ (symmetric).
-
All compounds show C-O stretching absorptions, but their positions and patterns differ, providing additional diagnostic information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for the analysis of such compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 180 | 165 ([M-CH₃]⁺), 135 ([C₁₀H₁₅]⁺, adamantyl cation), 121, 107, 93, 79 |
| 1-(1-Adamantyl)ethyl acetate | 222 | 162 ([M-CH₃COOH]⁺), 135 ([C₁₀H₁₅]⁺), 43 ([CH₃CO]⁺) |
| 1-(1-Adamantyl)ethyl methanesulfonate | 258 | 162 ([M-CH₃SO₂H]⁺), 135 ([C₁₀H₁₅]⁺), 79 ([CH₃SO₂]⁺) |
| 1-(1-Adamantyl)ethyl tosylate | 334 | 162 ([M-TsOH]⁺), 155 ([Ts]⁺), 135 ([C₁₀H₁₅]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
Key Observations from Mass Spectrometry:
-
The molecular ion peak is generally observed for all compounds, allowing for the determination of their molecular weight.
-
A common and often base peak for all these compounds is the adamantyl cation at m/z 135, formed by the cleavage of the bond between the adamantyl group and the side chain. This highlights the stability of the tertiary adamantyl carbocation.
-
The derivatives exhibit characteristic fragmentation patterns related to their functional groups. The acetate shows a loss of acetic acid (60 Da), while the sulfonates show losses of their respective sulfonic acids.
-
The acetate, mesylate, and tosylate also show fragment ions corresponding to the acylium (m/z 43), mesyl (m/z 79), and tosyl (m/z 155) cations, respectively. The tosylate also characteristically forms the tropylium ion at m/z 91.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample accurately into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Collection:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
If using a direct insertion probe, heat the probe gradually to volatilize the sample into the ion source.
-
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
-
Data Acquisition and Processing:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualizing the Relationships
The following diagrams, generated using the DOT language, illustrate the synthetic relationship between this compound and its derivatives, and a general workflow for their spectroscopic analysis.
Caption: Synthetic pathways from this compound to its derivatives.
Caption: General workflow for the spectroscopic analysis of adamantane derivatives.
Comparative Guide to the Structural Validation of Novel 1-(1-Adamantyl)ethanol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a novel compound's structure is a cornerstone of the discovery pipeline. The rigid, lipophilic adamantane scaffold is a privileged structure in medicinal chemistry, valued for its ability to anchor ligands into binding pockets and improve pharmacokinetic properties.[1][2] This guide provides an objective comparison of analytical techniques for validating the structure of novel 1-(1-Adamantyl)ethanol derivatives, using supporting experimental data and detailed protocols.
This guide will compare the parent compound, This compound , with a hypothetical novel derivative, 1-(1-Adamantyl)ethyl Acetate , to illustrate how derivatization impacts analytical signatures.
Comparative Spectroscopic and Crystallographic Analysis
The primary methods for elucidating the structure of novel organic compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.[3][4] Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[5][6] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the connectivity and stereochemistry of a molecule can be established. The rigid adamantane cage produces characteristic signals that are sensitive to substitution.[7][8]
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Compound | Technique | Chemical Shift δ (ppm) |
| This compound | ¹H NMR (CDCl₃) | ~3.5 (q, 1H, CH-OH), 1.5-2.0 (m, 15H, Adamantane-H), ~1.1 (d, 3H, CH₃), ~1.4 (s, 1H, OH) |
| ¹³C NMR (CDCl₃) | ~75 (CH-OH), ~40 (Adamantane-C), ~37 (Adamantane-CH), ~28 (Adamantane-CH₂), ~25 (CH₃) | |
| 1-(1-Adamantyl)ethyl Acetate (Hypothetical) | ¹H NMR (CDCl₃) | ~4.8 (q, 1H, CH-OAc), 2.05 (s, 3H, OAc-CH₃), 1.5-2.0 (m, 15H, Adamantane-H), ~1.2 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | ~170 (C=O), ~78 (CH-OAc), ~39 (Adamantane-C), ~36 (Adamantane-CH), ~28 (Adamantane-CH₂), ~22 (CH₃), ~21 (OAc-CH₃) |
Note: Data for the hypothetical derivative is illustrative. Actual chemical shifts will vary. The presence of an aromatic substituent can induce more significant changes in the chemical shifts of the core adamantane structure.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9] Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure. For adamantane derivatives, a common and stable fragment is the adamantyl cation [Ad]⁺ at m/z 135.[10]
Table 2: Comparative Mass Spectrometry Data
| Compound | Technique | Key Fragments (m/z) |
| This compound | EI-MS | 180 [M]⁺, 165 [M-CH₃]⁺, 135 [C₁₀H₁₅]⁺ (adamantyl cation) |
| 1-(1-Adamantyl)ethyl Acetate (Hypothetical) | EI-MS | 222 [M]⁺, 163 [M-OAc]⁺, 135 [C₁₀H₁₅]⁺ (adamantyl cation) |
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[3][11] This technique is invaluable for confirming the absolute configuration of chiral centers and understanding intermolecular interactions within the crystal lattice.[12][13]
Table 3: Comparative Crystallographic Data (Hypothetical)
| Parameter | This compound | 1-(1-Adamantyl)ethyl Acetate |
| Chemical Formula | C₁₂H₂₀O | C₁₄H₂₂O₂ |
| Molecular Weight | 180.29 | 222.32 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Z | 4 | 4 |
| Key Feature | Hydrogen bonding between hydroxyl groups | No intermolecular hydrogen bonding |
Experimental Workflow for Structure Validation
A logical workflow is essential for the efficient and definitive validation of a novel compound's structure. The process begins with purification and proceeds through a series of spectroscopic and analytical techniques.
Caption: General workflow for the structural validation of a novel chemical entity.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra, along with 2D spectra (e.g., COSY, HSQC), on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Set the spectral width to cover a range of 0-220 ppm. A proton-decoupled pulse sequence is standard.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign chemical shifts for all signals by analyzing ¹H, ¹³C, and 2D correlation spectra.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation data or Electrospray Ionization (ESI) for accurate mass determination (HRMS).
-
Data Acquisition: Infuse the sample solution into the instrument. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments (e.g., the adamantyl cation at m/z 135) that support the proposed structure.[10]
-
Single-Crystal X-ray Crystallography
-
Objective: To obtain the definitive three-dimensional molecular structure.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Instrumentation: Mount a suitable crystal on a goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal under a stream of nitrogen gas (e.g., to 120 K) to minimize thermal motion.[12] Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.[13]
-
Application in Drug Discovery: A Hypothetical Signaling Pathway
Adamantane derivatives are known to interact with various biological targets, including ion channels and receptors.[2][7][15] Their rigid structure can confer high affinity and selectivity. The hypothetical derivative, 1-(1-Adamantyl)ethyl Acetate, could be designed as an antagonist for a G-protein coupled receptor (GPCR), a major class of drug targets.
Caption: Hypothetical GPCR signaling pathway blocked by a novel adamantane derivative.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nano-ntp.com [nano-ntp.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane [scielo.org.za]
- 7. tandfonline.com [tandfonline.com]
- 8. kbfi.ee [kbfi.ee]
- 9. Small Molecules Analysis & QC [sigmaaldrich.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Comparative Bioactivity of 1-(1-Adamantyl)ethanol and Other Adamantane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 1-(1-Adamantyl)ethanol with other key adamantane derivatives. This document synthesizes available experimental data to highlight structure-activity relationships and potential therapeutic applications.
Adamantane, a rigid, tricyclic hydrocarbon, serves as a valuable scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as increased lipophilicity and metabolic stability to drug candidates.[1] While derivatives such as amantadine, rimantadine, and memantine have well-established clinical applications, the bioactivity of other analogues, including this compound, is less characterized. This guide aims to bridge this gap by comparing the known antiviral, neuroprotective, and anti-inflammatory activities of various adamantane derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Bioactivity
The biological activities of adamantane derivatives are significantly influenced by the nature and position of their functional groups. While direct quantitative data for this compound is scarce in publicly available literature, its bioactivity can be inferred from the structure-activity relationships (SAR) of related compounds. The replacement of the amino group, crucial for the antiviral activity of amantadine and its analogues, with a hydroxyl or other functionalities has been shown to result in inactive compounds against influenza A.[2] However, the adamantane cage itself contributes to other biological effects.
Antiviral Activity
The primary antiviral action of first-generation adamantanes like amantadine and rimantadine is the blockade of the M2 proton channel of the influenza A virus, a critical step in the viral replication cycle.[3][4][5][6][7] The amino group of these compounds is essential for this activity. Given that this compound lacks this key functional group, it is not expected to exhibit significant activity against the influenza A M2 channel. However, some adamantane derivatives have shown a broader spectrum of antiviral activity against other viruses, including herpes simplex virus, parainfluenza viruses, and respiratory syncytial virus (RS-virus).[8]
| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | 12.5 (µg/mL) | >100 (µg/mL) | >8 | [9] |
| Rimantadine | Influenza A/H3N2 | 10.0 (µg/mL) | >100 (µg/mL) | >10 | [9] |
| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 (µg/mL) | >100 (µg/mL) | >13.3 | [9] |
| Gly-Thz-rimantadine | Influenza A/Hong Kong (H1N1) | 0.11 (µg/mL) | 50 (µg/mL) | 454.5 | [10] |
Neuroprotective Activity
Several adamantane derivatives exhibit neuroprotective effects, most notably memantine, which acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This action helps to mitigate the excitotoxicity implicated in neurodegenerative diseases.[11] Other adamantane derivatives have shown neuroprotective activity through mechanisms independent of NMDA receptor antagonism, such as enhancing cerebral blood flow.[11][12][13] While direct experimental data for this compound is not available, studies on other hydroxylated adamantane derivatives suggest potential for neuroprotective effects. For instance, 5-hydroxyadamantane-2-on has demonstrated significant cerebrovascular and neuroprotective activity in models of brain ischemia.[11][12][13]
| Compound | Assay | Effect | Concentration | Reference |
| Amantadine Derivatives (3d and 4c) | Glutamate-induced excitotoxicity in SY5Y cells | Normalized LDH leakage | 20 µM | [14] |
| 5-hydroxyadamantane-2-on | Middle cerebral artery occlusion in rats | Promoted recovery of neural cells | 100 mg/kg | [11] |
| Myrtenal-Adamantane Conjugates | Scopolamine-induced dementia in rats | Restored memory, AChE inhibition | Not specified | [15] |
Anti-inflammatory and Antimicrobial Activity
Some sources suggest that this compound possesses anti-inflammatory and antimicrobial properties.[16][17] The anti-inflammatory effect is proposed to be mediated through the inhibition of prostaglandin synthesis.[16] The antimicrobial activity has been noted against Staphylococcus, including methicillin-resistant strains (MRSA).[16] Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are needed to substantiate these claims and allow for a direct comparison with other antimicrobial adamantanes. Some adamantane derivatives have shown potent antibacterial activity with MIC50 values ranging from 0.02 to 10 µg/mL against Gram-positive cocci.[18]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Adamantane-appended amphiphiles | MRSA | 1-4 | [19] |
| Cationic polyheterocyclic adamantanes | MRSA, Bacillus subtilis, Enterococcus faecalis | 3.1-12.5 | [18] |
| Hydrazide-hydrazone adamantane derivatives | Gram-positive bacteria and C. albicans | Not specified | [20] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (IC50).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to a confluent monolayer.
-
Virus Infection: The cell monolayer is washed and then infected with a specific multiplicity of infection (MOI) of the influenza virus.
-
Compound Treatment: Following a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Counting: The cell monolayer is fixed and stained with crystal violet to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of plaque inhibition against the compound concentration.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.[21][22][23][24][25]
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the paw volume of the treated animals with that of the control group.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[26][27][28][29][30]
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a buffer.
-
Compound Incubation: The test compound is pre-incubated with the enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of PGE2 production against the compound concentration.
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of M2 proton channel inhibition by adamantane amines.
Caption: Overview of the canonical NF-κB signaling pathway.[31][32][33][34][35]
Conclusion
While direct experimental evidence for the bioactivity of this compound is limited, the analysis of structurally related adamantane derivatives provides valuable insights. The absence of a primary amino group suggests a lack of significant antiviral activity against influenza A via M2 channel inhibition. However, the presence of the adamantane scaffold, coupled with a hydroxyl group, indicates potential for neuroprotective and anti-inflammatory effects, warranting further investigation. The provided experimental protocols and pathway diagrams offer a framework for future studies to quantitatively assess the bioactivity of this compound and other novel adamantane derivatives, thereby contributing to the development of new therapeutic agents.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model [pubmed.ncbi.nlm.nih.gov]
- 16. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 17. biosynth.com [biosynth.com]
- 18. tandfonline.com [tandfonline.com]
- 19. kar.kent.ac.uk [kar.kent.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. inotiv.com [inotiv.com]
- 23. 4.14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. criver.com [criver.com]
- 26. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 27. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 30. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 34. creative-diagnostics.com [creative-diagnostics.com]
- 35. NF-κB - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro Efficacy of 1-(1-Adamantyl)ethanol Derivatives
The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its unique three-dimensional structure is often exploited to enhance the pharmacological properties of bioactive molecules. Derivatives of 1-(1-Adamantyl)ethanol, in particular, have been the subject of numerous studies to evaluate their potential as therapeutic agents. This guide provides a comparative overview of the in vitro biological activities of various this compound derivatives, supported by experimental data, to assist researchers and drug development professionals in this field.
Comparative Biological Activity
The in vitro biological activities of this compound derivatives have been primarily investigated in the context of antiviral and anticancer applications. The lipophilic nature of the adamantane cage is thought to facilitate interactions with biological targets.[1]
Adamantane derivatives have a long history as antiviral agents, with amantadine and rimantadine being early examples used against influenza A virus.[2] Research has continued to explore new derivatives to overcome resistance and broaden the spectrum of activity.
Recent studies have focused on adamantane-substituted heterocycles. For instance, a series of (R)- and (S)-isomers of new adamantane-substituted heterocycles, including 1,3-oxazinan-2-one, piperidine-2,4-dione, piperidine-2-one, and piperidine, have demonstrated potent activity against rimantadine-resistant strains of influenza A virus. Biological assays performed on the rimantadine-resistant S31N mutated strains of influenza A, specifically A/California/7/2009(H1N1)pdm09 and the more recent A/IIV-Orenburg/29-L/2016(H1N1)pdm09, revealed that both enantiomers of an enol ester intermediate exhibited significant potency.[3]
Other research has explored a wide range of aminoadamantane derivatives against various viruses, including multiple strains of influenza A, herpes simplex virus, and HIV. While many of these compounds showed marked activity against influenza A strains, their activity against other viruses was generally not significant, highlighting their specificity.[4]
The cytotoxic properties of adamantane derivatives against various cancer cell lines have also been a significant area of research. The incorporation of the adamantane moiety is often associated with increased lipophilicity, which can enhance cellular uptake and interaction with intracellular targets.[5]
Adamantyl isothiourea derivatives have been assessed for their in vitro cytotoxic activity against several human tumor cell lines. Notably, some of these compounds displayed marked cytotoxic effects, particularly against the hepatocellular carcinoma (HCC) Hep-G2 cell line.[6] Similarly, adamantane-linked isothiourea derivatives have shown antiproliferative activity against a panel of cancer cell lines including PC-3, HepG-2, MCF-7, HeLa, and HCT-116.[7]
Furthermore, novel adamantane derivatives have been synthesized and tested for their antimicrobial and cytotoxic properties. While some derivatives exhibited antibacterial and antifungal potential, their cytotoxic effects on cell lines such as A549, T47D, L929, and HeLa were also evaluated.[8]
Quantitative Data Summary
The following table summarizes the in vitro activity of selected this compound derivatives and related adamantane compounds.
| Compound Class | Specific Derivative(s) | Target | Assay | Key Findings (IC50) | Reference |
| Adamantane-substituted heterocycles | Enol ester 10 (both enantiomers) | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | Antiviral Assay | 7.7 µM | [3] |
| Adamantane-substituted heterocycles | (2R,4S)-13 (hydroxypiperidine) | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | Antiviral Assay | 17.6 µM | [3] |
| Adamantane-substituted heterocycles | (2S,4R)-13 (hydroxypiperidine) | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | Antiviral Assay | 26.9 µM | [3] |
| Adamantyl isothiourea derivatives | Compound 5 | Hep-G2 (Hepatocellular carcinoma) | Cytotoxicity Assay | 7.70 µM | [6] |
| Adamantyl isothiourea derivatives | Compound 6 | Hep-G2 (Hepatocellular carcinoma) | Cytotoxicity Assay | 3.86 µM | [6] |
| Adamantane-linked isothiourea | 4-bromobenzyl analogue | PC-3, HepG-2, MCF-7, HeLa (Cancer cell lines) | Antiproliferative Assay | < 25 µM | [7] |
| Adamantane-linked isothiourea | 4-bromobenzyl analogue | HCT-116 (Colon cancer cell line) | Antiproliferative Assay | 25-50 µM | [7] |
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro testing of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.[1] The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives.
This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., Hep-G2, A549, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized adamantane derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[8]
This assay is used to determine the ability of a compound to inhibit the replication of a virus.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is prepared in 6-well or 12-well plates.
-
Virus Infection: The cell monolayers are washed and then infected with a known dilution of the virus for a specific adsorption period.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the adamantane derivative.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days for influenza virus).
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death). The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 4. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 1-(1-Adamantyl)ethanol for Researchers
For scientists and professionals in drug development and chemical research, the synthesis of adamantane derivatives is a critical area of study, given their unique structural properties and applications in medicinal chemistry. This guide provides a comparative analysis of three primary synthetic routes to 1-(1-Adamantyl)ethanol, a key intermediate in the synthesis of various bioactive molecules. The efficacy of each route is evaluated based on reaction yield, purity, reaction time, and overall efficiency, supported by detailed experimental protocols.
Comparison of Synthesis Routes
The synthesis of this compound can be effectively achieved through three main pathways: the Grignard reaction with an adamantyl precursor, the reduction of 1-acetyladamantane, and the alkylation of 1-adamantanecarboxaldehyde. Each method presents distinct advantages and disadvantages in terms of operational complexity, reagent availability, and product yield.
| Synthesis Route | Starting Material | Reagents | Typical Yield (%) | Reaction Time (h) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Grignard Reaction | Adamantane-1-carbonyl chloride | Methylmagnesium iodide, Diethyl ether, aq. NH₄Cl | ~75-85 | 2-4 | >95 | High yield, high purity | Requires anhydrous conditions, Grignard reagent is moisture sensitive |
| Route 2: Reduction of Ketone | 1-Acetyladamantane | Sodium borohydride (NaBH₄), Methanol | ~90-98 | 1-2 | >98 | High yield, mild reaction conditions, simple work-up | Starting ketone may not be readily available |
| Route 3: Alkylation of Aldehyde | 1-Adamantanecarboxaldehyde | Methyl lithium or Methylmagnesium bromide, Diethyl ether, aq. NH₄Cl | ~70-80 | 2-4 | >95 | Good yield, versatile for other alkyl additions | Organolithium reagents are highly reactive and require careful handling |
Experimental Protocols
Below are the detailed methodologies for the three principal synthesis routes to this compound.
Route 1: Grignard Reaction Synthesis
This route involves the nucleophilic addition of a Grignard reagent to an adamantyl carbonyl compound.
Materials:
-
Adamantane-1-carbonyl chloride
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.
-
Reaction with Adamantane-1-carbonyl chloride: The Grignard reagent solution is cooled to 0°C. A solution of adamantane-1-carbonyl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise with constant stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to afford pure this compound.
Route 2: Reduction of 1-Acetyladamantane
This method utilizes a reducing agent to convert the ketone to the corresponding secondary alcohol.
Materials:
-
1-Acetyladamantane
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
Procedure:
-
Reduction Reaction: In a round-bottom flask, dissolve 1-acetyladamantane (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the addition of deionized water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is purified by recrystallization from ethanol-water to yield pure this compound.[1][2][3][4][5]
Route 3: Alkylation of 1-Adamantanecarboxaldehyde
This pathway involves the addition of an organometallic reagent to an adamantyl aldehyde.
Materials:
-
1-Adamantanecarboxaldehyde
-
Methyl lithium or Methylmagnesium bromide in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Alkylation Reaction: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-adamantanecarboxaldehyde (1 equivalent) in anhydrous diethyl ether. Cool the solution to -78°C (dry ice/acetone bath). A solution of methyl lithium or methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise with stirring. The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to give pure this compound.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
Structure-Activity Relationship of 1-(1-Adamantyl)ethanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable pharmacophore in medicinal chemistry. Its unique three-dimensional structure contributes to favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability. While a systematic and comprehensive structure-activity relationship (SAR) study specifically focused on a broad range of 1-(1-adamantyl)ethanol analogs is not extensively documented in publicly available literature, we can compile and compare data from various studies on structurally related adamantane derivatives to infer potential SAR trends. This guide provides a comparative analysis of the biological activities of adamantane derivatives, with a focus on antiviral, antimicrobial, and central nervous system (CNS) effects, supported by available experimental data and protocols.
Comparative Biological Activity
The biological activity of adamantane derivatives is significantly influenced by the nature and position of substituents on the adamantane core and any appended side chains.
Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, have historically been used as antiviral agents against influenza A virus. Their primary mechanism of action involves the blockade of the M2 proton ion channel, which is crucial for viral uncoating within the host cell. However, the emergence of resistant strains has diminished their clinical utility. Research into new adamantane derivatives aims to overcome this resistance.
While specific data on this compound analogs is scarce, studies on other adamantane derivatives provide insights into the structural requirements for antiviral activity. For instance, the introduction of heterocyclic moieties or α-hydroxycarboxylic acid groups has shown promise in inhibiting both wild-type and rimantadine-resistant influenza A virus strains.[1][2]
Table 1: Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Assay | Activity (IC₅₀/EC₅₀ in µM) | Reference |
| Enol ester 10 (R-isomer) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | Plaque Reduction Assay | IC₅₀ = 7.7 | [1] |
| Enol ester 10 (S-isomer) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | Plaque Reduction Assay | IC₅₀ = 8.1 | [1] |
| Dione 11 (R-isomer) | A/California/7/2009(H1N1)pdm09 (rimantadine-resistant) | Plaque Reduction Assay | IC₅₀ = 20.6 | [1] |
| Compound 3p (α-hydroxycarboxylic acid derivative) | A/WSN/33 (H1N1) (adamantane-resistant) | In vitro | EC₅₀ = 0.55 | [2] |
| Compound 3p (α-hydroxycarboxylic acid derivative) | A/HK/68 (H3N2) (wild-type) | In vitro | EC₅₀ = 0.92 | [2] |
| Amantadine | Influenza A/H3N2 | In vitro | IC₅₀ = 12.5 (µg/mL) | [3] |
| Rimantadine | Influenza A/H3N2 | In vitro | IC₅₀ = 10.0 (µg/mL) | [3] |
Antimicrobial Activity
The lipophilic nature of the adamantane cage allows for effective interaction with microbial cell membranes, leading to antimicrobial effects. Various adamantane derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Selected Adamantane Derivatives
| Compound | Microorganism | Assay | Activity (MIC in µg/mL) | Reference |
| Derivative 9 | S. epidermidis ATCC 12228 | Broth Microdilution | 62.5 | [4] |
| Derivative 14 | Gram-negative bacteria | Broth Microdilution | 125-1000 | [4] |
| Derivative 15 | Gram-positive bacteria | Broth Microdilution | 62.5-1000 | [4] |
| Derivative 19 | Gram-negative bacteria | Broth Microdilution | 125-500 | [4] |
| Adamantane Amphiphile 1 | S. aureus (MRSA) | Broth Microdilution | MIC₅₀ ≈ 5 mM | [5] |
| Adamantane Amphiphile 3 | S. aureus (MRSA) | Broth Microdilution | MIC₅₀ ≈ 5 mM | [5] |
Central Nervous System (CNS) Activity - NMDA Receptor Antagonism
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza A virus stock
-
Test compounds (this compound analogs)
-
Overlay medium (e.g., containing agarose or Avicel)
-
Crystal violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the confluent cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and add the overlay medium containing various concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.[3][6][7][8]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Positive control antibiotic/antifungal
-
Negative control (broth with solvent)
-
Microplate reader or spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.
-
Inoculation: Add the microbial inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[4][9][10]
NMDA Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.
Materials:
-
Rat forebrain membrane preparation (as a source of NMDA receptors)
-
Radioligand (e.g., [³H]MK-801)
-
Test compounds (this compound analogs)
-
Glutamate and Glycine (as co-agonists)
-
Assay buffer (e.g., HEPES buffer)
-
Unlabeled NMDA receptor antagonist (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In assay tubes, combine the rat forebrain membranes, radioligand, glutamate, glycine, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[11]
Visualizations
Mechanism of Action for Adamantane Antivirals
Caption: Inhibition of the Influenza A M2 ion channel by an adamantane analog, preventing viral uncoating.
Experimental Workflow for Antiviral Plaque Reduction Assay
Caption: Generalized workflow for determining the antiviral activity using a plaque reduction assay.
NMDA Receptor Antagonism
Caption: Uncompetitive antagonism of the NMDA receptor ion channel by an adamantane analog.
References
- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 2. Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. Plaque reduction neutralization assay. [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. 2.2. NMDA receptor binding studies [bio-protocol.org]
Benchmarking Antimicrobial Properties of 1-(1-Adamantyl)ethanol and its Derivatives Against Known Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial scaffolds. Adamantane derivatives have garnered significant interest due to their unique lipophilic cage structure, which facilitates interaction with biological membranes. This guide provides a comparative analysis of the antimicrobial potential of adamantane-based compounds, with a focus on 1-(1-Adamantyl)ethanol and its structural analogs, against established antimicrobial agents. While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, this guide leverages data from closely related adamantane derivatives to provide valuable insights into the potential efficacy of this chemical class. The information presented herein is intended to guide further research and development in the pursuit of new and effective antimicrobial therapies.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various adamantane derivatives against key bacterial and fungal pathogens, juxtaposed with the performance of standard antimicrobial drugs. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Table 1: Antibacterial Activity of Adamantane Derivatives and Benchmark Antibiotics Against Gram-Positive Bacteria
| Compound/Agent | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Reference |
| Adamantane Derivatives (unspecified series) | 0.02 - 10 (MIC50) | Not Specified | [3] |
| Adamantane-isothiourea hybrids (7a-e, 8d, 8e) | ≥ 20 mm inhibition zone | Not Specified | [4] |
| Adamantane-containing peptidomimetics (A13) | Not Specified | Broad-spectrum activity | [5][6] |
| Benchmark Agents | |||
| Vancomycin | ≤0.5 - 2 | ≤2 (susceptible) | [7][8][9][10] |
| Ciprofloxacin | 0.6 | Not Specified | [11] |
Table 2: Antibacterial Activity of Adamantane Derivatives and Benchmark Antibiotics Against Gram-Negative Bacteria
| Compound/Agent | Escherichia coli MIC (µg/mL) | Reference |
| Adamantane-isothiourea hybrids (7b, 7d, 7e) | Broad-spectrum activity | [4] |
| Benchmark Agents | ||
| Ciprofloxacin | ≤1 (susceptible) | [12][13] |
Table 3: Antifungal Activity of Adamantane Derivatives and a Benchmark Antifungal Agent
| Compound/Agent | Candida albicans MIC (µg/mL) | Reference |
| Adamantane-containing thiazoles (5b, 5l, 5q) | Potent activity | [14] |
| Hydrazide–hydrazones with 1-adamantane carbonyl moiety | Good activity | [15] |
| Benchmark Agent | ||
| Fluconazole | ≤8 (susceptible) | [16][17][18][19][20] |
Experimental Protocols
The determination of antimicrobial efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating novel compounds. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Microorganism Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for fungi.[21]
- 96-Well Microtiter Plates: Sterile, flat-bottom plates are required.
2. Inoculum Preparation:
- Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- Dispense the growth medium into all wells of the 96-well plate.
- Add a specific volume of the antimicrobial stock solution to the first well of a row and perform two-fold serial dilutions across the remaining wells of that row.
4. Inoculation and Incubation:
- Inoculate each well (except for the sterility control) with the prepared microbial suspension.
- Include a positive control (microorganism and medium, no antimicrobial) and a negative control (medium only, no microorganism).
- Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
5. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Mandatory Visualization
Proposed Mechanism of Action of Adamantane-Based Antimicrobials
The antimicrobial activity of adamantane derivatives is believed to be linked to their lipophilic nature, which facilitates interaction with and disruption of the microbial cell membrane.[5][6][22]
Caption: Proposed membrane-disrupting mechanism of adamantane antimicrobials.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. idexx.dk [idexx.dk]
- 2. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria | CoLab [colab.ws]
- 6. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(1-Adamantyl)ethanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(1-Adamantyl)ethanol is a critical aspect of laboratory safety and environmental responsibility. Although not classified as a hazardous material by the US OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[1] Therefore, a cautious approach to its disposal is warranted, treating it as a potentially hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O[2][3] |
| Molecular Weight | 180.29 g/mol [3] |
| Melting Point | 66-69 °C |
| Assay | 98% |
| Storage Class | 11 - Combustible Solids |
| InChI Key | ZBIDZPHRNBZTLT-UHFFFAOYSA-N[3] |
Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[4] The primary route for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[4][5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated lab supplies like weigh boats and filter paper in a designated container.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible chemical wastes.[6]
-
Sharps Waste: Any contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container.[4]
-
-
Waste Containerization:
-
Waste Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added.[4]
-
The label must include the full chemical name: "this compound" (avoid abbreviations).[4]
-
For liquid waste, list all chemical constituents, including solvents, with their approximate percentages.[4]
-
Record the accumulation start date on the label.[4]
-
-
Storage:
-
Disposal:
-
Once the container is full, or in accordance with your institution's time limits for satellite accumulation, arrange for pickup by your EHS department or a licensed waste disposal contractor.[4]
-
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment, including eye shields and gloves.[1] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C12H20O | CID 2769713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 1-(1-Adamantyl)ethanol
Comprehensive Safety and Handling Guide: 1-(1-Adamantyl)ethanol
This document provides essential safety protocols and logistical plans for handling this compound (CAS: 26750-08-3). The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Important Note: Specific safety data for this compound (CAS 26750-08-3) is limited. Therefore, this guidance is conservatively based on the safety profiles of the closely related and more thoroughly documented isomer, 2-(1-Adamantyl)ethanol (CAS: 6240-11-5), and established best practices for handling solid, irritant chemicals.
Chemical and Physical Properties
The quantitative data for this compound and its common isomer are summarized below for reference.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 26750-08-3 | [1] |
| Molecular Formula | C₁₂H₂₀O | [1][2] |
| Molecular Weight | 180.29 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 66-69 °C (for isomer 6240-11-5) | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid halides | [3][5] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. Based on the hazard classification of the related isomer (potential for skin, eye, and respiratory irritation), the following equipment is mandatory.[6]
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles | Must be worn to protect against dust particles and potential splashes. A face shield should be used if there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or holes before each use. |
| Body | Protective Clothing | A standard laboratory coat is required. An additional chemical-resistant apron is recommended for larger quantities. |
| Respiratory | Fume Hood / Respirator | All handling of the solid should occur in a certified chemical fume hood. If weighing or transferring material outside a hood where dust may be generated, a NIOSH-approved N95 (US) or P1 (EU) particulate respirator is required.[4][7] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.
Safe Handling Procedures
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid Contact: Take measures to prevent direct contact with skin and eyes.[7][8]
-
Dust Prevention: Handle the solid material carefully to avoid generating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7][8] Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[7][8]
Storage Conditions
-
Container: Keep the container tightly closed and properly labeled.[7][8]
-
Environment: Store in a dry, cool, and well-ventilated area.[7][8] Recommended storage temperature is between 10°C and 25°C.[9]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.[3][5]
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[8][10] |
Accidental Release Measures (Spills)
In the event of a spill, evacuate non-essential personnel from the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation.[8] Place the spilled material into a suitable, sealed, and labeled container for hazardous waste disposal.[8] Clean the spill area thoroughly.
Fire-Fighting Measures
This compound is a combustible solid.
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous thermal decomposition products like irritating gases and vapors.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[11][12]
Waste Collection and Disposal
-
Identification: All materials contaminated with this compound, including residual solid, contaminated labware, and used PPE, must be classified as hazardous waste.
-
Collection: Collect waste in a designated, compatible, and clearly labeled container.[11][13] The label should include the words "Hazardous Waste" and the full chemical name.
-
Storage: Keep the waste container tightly sealed and store it in a designated, secure area, away from incompatible materials.[13][14]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12][15] Follow all local, state, and federal regulations.
References
- 1. clinivex.com [clinivex.com]
- 2. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6240-11-5|1-Adamantaneethanol| SAGECHEM [sagechem.com]
- 6. 1-Adamantaneethanol | 6240-11-5 [chemicalbook.com]
- 7. fishersci.at [fishersci.at]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. ekofuel.org [ekofuel.org]
- 11. mtu.edu [mtu.edu]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. ethz.ch [ethz.ch]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
